VU534
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHUIVPGYWWIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU534: A Technical Guide to its Mechanism of Action on NAPE-PLD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of VU534, a novel small molecule activator of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] This document summarizes the quantitative data, details key experimental protocols, and visualizes the relevant biological and experimental pathways.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and its effects on NAPE-PLD activity.
Table 1: In Vitro Activity of this compound on Recombinant NAPE-PLD
| Enzyme Source | Substrate | Parameter | Value (μM) | 95% Confidence Interval | Maximal Effect (Emax) | 95% Confidence Interval | Reference |
| Mouse NAPE-PLD | PED-A1 | EC50 | 0.30 | - | >2.0-fold | - | [3][4] |
| Human NAPE-PLD | PED-A1 | EC50 | 0.93 | 0.63 to 1.39 | 1.8-fold | 1.8 to 1.9-fold | [3][4] |
| Mouse NAPE-PLD | flame-NAPE | K1/2 (Vehicle) | 12.4 | - | 227 RFU/min (Vmax) | - | [4] |
| Mouse NAPE-PLD | flame-NAPE | K1/2 (this compound) | 5.9 | - | 421 RFU/min (Vmax) | - | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Substrate | Parameter | Value (μM) | 95% Confidence Interval | Maximal Effect (Emax) | 95% Confidence Interval | Reference |
| RAW264.7 | PED-A1 | EC50 | 6.6 | 2.6 to 11.2 | 1.6-fold | - | [5][6] |
| HepG2 | flame-NAPE | EC50 | 1.5 | 0.6 to 2.8 | 1.6-fold | 1.5 to 1.8-fold | [7] |
Table 3: Off-Target Activity of this compound
| Target | Parameter | Value (μM) | Maximal Inhibition | Reference |
| Soluble Epoxide Hydrolase (sEH) | IC50 | 1.2 | 55% | [3][4] |
| Fatty Acid Amide Hydrolase (FAAH) | - | Weak Inhibition | - | [4] |
Signaling Pathway and Proposed Mechanism of Action
NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of NAEs.[2] The process begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed by NAPE-PLD to produce NAEs and phosphatidic acid (PA).[3][4] These NAEs, such as anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA), act on various receptors to exert their biological effects.[3][4]
This compound acts as a positive allosteric modulator of NAPE-PLD.[4] Michaelis-Menten analysis revealed that this compound decreases the K1/2 and increases the Vmax of NAPE-PLD for its substrate, which is consistent with an allosteric activation mechanism.[4] Competition assays with known inhibitors suggest that this compound binds to a site distinct from the catalytic site.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Recombinant NAPE-PLD Expression and Purification
Recombinant mouse NAPE-PLD with a C-terminal hexahistidine tag is expressed in E. coli.[4] The protein is then purified from the cell lysate using cobalt affinity beads.[4] A similar protocol is used for the expression and purification of recombinant human NAPE-PLD.[4]
In Vitro Fluorescence-Based NAPE-PLD Activity Assay
This assay utilizes a fluorogenic NAPE-PLD substrate, such as PED-A1 or flame-NAPE.[3][4]
-
Reagents:
-
Recombinant NAPE-PLD
-
Fluorogenic substrate (PED-A1 or flame-NAPE)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[8]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
-
Protocol:
-
Recombinant NAPE-PLD is pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by NAPE-PLD, is measured over time using a plate reader.
-
EC50 and Emax values are determined by fitting the concentration-response data to a nonlinear regression model.[3][4]
-
LC/MS-Based NAPE-PLD Activity Assay
This orthogonal assay provides a more direct measure of NAPE-PLD activity by quantifying the formation of a specific NAE product from its corresponding NAPE substrate.[3][4]
-
Reagents:
-
Recombinant NAPE-PLD
-
NAPE substrate (e.g., N-oleoyl-phosphatidylethanolamine, NOPE)
-
Test compounds (e.g., this compound)
-
Internal standards for LC/MS analysis (e.g., deuterated OEA)
-
-
Protocol:
-
Recombinant NAPE-PLD is pre-treated with the test compound or vehicle for 30 minutes.[4]
-
The NAPE substrate (e.g., NOPE) is added, and the reaction is incubated for 90 minutes.[4]
-
The reaction is stopped, and lipids are extracted.
-
The levels of the NAE product (e.g., OEA) and the remaining NAPE substrate are quantified by liquid chromatography-mass spectrometry (LC/MS).[4]
-
Enzyme activity is determined by the ratio of product to substrate (e.g., OEA/NOPE).[4]
-
Cell-Based NAPE-PLD Activity Assay
This assay measures the ability of this compound to enhance NAPE-PLD activity in a cellular context.[5][6][7]
-
Cell Lines:
-
Protocol:
-
Cells are plated in multi-well plates.
-
The cells are treated with graded concentrations of the test compound (e.g., this compound) or vehicle.
-
A cell-permeable fluorogenic substrate (e.g., PED-A1 or flame-NAPE) is added.
-
The increase in fluorescence is measured over time.
-
To confirm that the observed activity is NAPE-PLD-dependent, experiments can be repeated in the presence of a known NAPE-PLD inhibitor, such as bithionol.[5][6]
-
Conclusion
This compound is a potent and efficacious small molecule activator of NAPE-PLD. It enhances the enzyme's catalytic activity through an allosteric mechanism. This technical guide provides the foundational knowledge regarding its quantitative effects, the biological context of its target, and the experimental methodologies used to characterize its mechanism of action. This information serves as a valuable resource for researchers and drug development professionals interested in the modulation of the endocannabinoid system and related signaling pathways.
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
The NAPE-PLD Activator VU534: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU534 is a potent small-molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of bioactive lipids, including the endocannabinoid anandamide, with crucial roles in various physiological processes. Reduced NAPE-PLD activity has been linked to cardiometabolic diseases, making it a promising therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical Structure and Properties of this compound
This compound is a benzothiazole phenylsulfonyl-piperidine carboxamide derivative. Its chemical identity is well-defined, providing a solid foundation for its use as a chemical probe in research and drug development.
Chemical Name (IUPAC): N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide[1]
SMILES: CC1=CC(C)=C2SC(NC(C3CCN(S(=O)(C4=CC=C(C=C4)F)=O)CC3)=O)=NC2=C1[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [1][2] |
| Molecular Weight | 447.55 g/mol | [1][2] |
| CAS Number | 923509-20-0 | [2] |
| Appearance | White to off-white solid | [2] |
Mechanism of Action and Biological Activity
This compound functions as a direct activator of NAPE-PLD, enhancing the enzyme's catalytic efficiency. This leads to an increased production of NAEs from their N-acyl-phosphatidylethanolamine precursors.
NAPE-PLD Activation
This compound has been shown to be a potent activator of both mouse and human NAPE-PLD. Mechanistic studies have revealed that this compound lowers the half-maximal activation concentration (K₁/₂) and increases the maximal velocity (Vmax) of NAPE-PLD, indicating that it enhances both substrate binding and catalytic turnover.[1]
Off-Target Activity
It is important to note that this compound also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) at higher concentrations.[2] This dual activity should be considered when interpreting experimental results.
Table 2: In Vitro Activity of this compound
| Target | Activity | Value (µM) | Cell Lines / Conditions | Reference |
| NAPE-PLD | EC₅₀ (Activation) | 0.30 | Recombinant mouse NAPE-PLD | [2] |
| NAPE-PLD | EC₅₀ (Activation) | 1.5 | HepG2 cells | [2] |
| FAAH | IC₅₀ (Inhibition) | 1.2 | Not specified | [2] |
| sEH | IC₅₀ (Inhibition) | 1.2 | Not specified | [2] |
| Cytotoxicity | Minimal | up to 30 | HepG2 and Raw264.7 cells (24h) | [2] |
NAPE-PLD Signaling Pathway
The activation of NAPE-PLD by this compound initiates a signaling cascade with significant downstream effects, particularly in the context of cardiometabolic health. The primary consequence is the increased biosynthesis of NAEs, which then act on various cellular receptors.
Caption: NAPE-PLD signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and application of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be derived from the synthesis of analogous N-substituted piperidine-4-carboxamides and thiazole sulfonamides.
Caption: Plausible synthetic workflow for this compound.
General Procedure:
-
Preparation of the Piperidine Moiety: Piperidine-4-carboxylic acid is first protected (e.g., with a Boc group). The protected intermediate is then reacted with 4-fluorophenylsulfonyl chloride in the presence of a base to yield 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid.
-
Preparation of the Thiazole Moiety: 2-amino-5,7-dimethylbenzo[d]thiazole is synthesized from the corresponding substituted aniline through a series of reactions typically involving thiocyanation and cyclization.
-
Amide Coupling: The carboxylic acid of the piperidine moiety is activated (e.g., with HATU or EDC/HOBt) and then reacted with the amino group of the thiazole moiety to form the final amide bond, yielding this compound. The product is then purified by chromatography.
In Vitro NAPE-PLD Activity Assay (Fluorogenic)
This assay measures the activity of NAPE-PLD by detecting the fluorescence generated from the hydrolysis of a specific fluorogenic substrate.
Materials:
-
Recombinant mouse or human NAPE-PLD
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with vehicle (DMSO) as a control.
-
Add recombinant NAPE-PLD to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for BODIPY-based substrates) over time (e.g., every 2 minutes for 60 minutes) at 37°C.[3]
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to engulf apoptotic cells, a process known as efferocytosis, and how it is modulated by this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other macrophage cell line (e.g., RAW264.7)
-
Target cells for apoptosis (e.g., Jurkat T cells or thymocytes)
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)
-
Fluorescent dye for labeling apoptotic cells (e.g., Calcein AM or pHrodo Red)
-
This compound stock solution (in DMSO)
-
Macrophage culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of Macrophages: Plate BMDMs in a multi-well plate and allow them to adhere and differentiate for an appropriate time (e.g., 48 hours).[4]
-
Preparation of Apoptotic Cells: a. Label the target cells with a fluorescent dye according to the manufacturer's protocol. b. Induce apoptosis in the labeled cells (e.g., by treating with staurosporine or exposing to UV light). c. Confirm apoptosis using methods such as Annexin V staining.
-
Efferocytosis Assay: a. Treat the plated macrophages with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5] b. Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages). c. Co-incubate for a period that allows for significant engulfment (e.g., 1-2 hours).
-
Quantification: a. By Microscopy: Wash the wells to remove non-engulfed apoptotic cells. Visualize the cells under a fluorescence microscope and count the number of macrophages that have engulfed fluorescent apoptotic cells. b. By Flow Cytometry: Lift the macrophages from the plate and analyze them by flow cytometry. The percentage of macrophages that are fluorescent indicates the extent of efferocytosis.[6][7]
-
Data Analysis: Compare the efferocytosis rates in this compound-treated groups to the vehicle control to determine the effect of the compound.
Conclusion
This compound is a valuable pharmacological tool for studying the NAPE-PLD signaling pathway and its role in health and disease. Its ability to activate NAPE-PLD and subsequently enhance efferocytosis highlights its potential as a lead compound for the development of novel therapeutics for cardiometabolic disorders. Researchers utilizing this compound should be mindful of its off-target activities and employ appropriate controls to ensure the validity of their findings. The detailed protocols provided herein serve as a guide for the robust investigation of this compound and its biological effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. tabaslab.com [tabaslab.com]
- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
VU534 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of VU534, a novel small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD). All quantitative data is presented in a structured format for clarity and ease of comparison.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 923509-20-0 | [1][2][3][4][5] |
| Molecular Weight | 447.55 g/mol | [2][6] |
| Molecular Formula | C21H22FN3O3S2 | [2][4][5][7] |
| IUPAC Name | N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | [2] |
| Synonyms | VU-534, VU 534, N-(5,7-Dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide | [2] |
Biological Activity
This compound is a potent and selective allosteric activator of NAPE-PLD with an EC50 of 0.30 μM.[1][3][4][6][7] It has been shown to enhance efferocytosis, the process of removing apoptotic cells, by macrophages.[1][3][4] Notably, this compound also exhibits dual inhibitory activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) with an IC50 of 1.2 μM for sEH.[5][6][7]
Experimental Data
| Cell Line | Assay | Effect | Concentration | Time |
| Raw264.7 | NAPE-PLD Activity | Increased | 3-30 μM | 1 h |
| HepG2 | NAPE-PLD Activity | Increased (EC50 = 1.5 μM) | - | 1 h |
| HepG2 & Raw264.7 | Cytotoxicity | Minimal | up to 30 μM | 24 h |
| Bone-marrow-derived macrophages | Efferocytosis | Significantly enhanced | 10 μM | 6 h |
This data is compiled from in vitro studies.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its activity.
References
- 1. This compound|CAS 923509-20-0|DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | NAPE-PLD activator | Probechem Biochemicals [probechem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ebiohippo.com [ebiohippo.com]
An In-Depth Technical Guide to the Synthesis of VU534
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for VU534, a potent small molecule activator of the N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) enzyme. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of the synthetic process.
Introduction
This compound, identified as a benzothiazole phenylsulfonyl-piperidine carboxamide, has emerged from high-throughput screening and subsequent lead optimization as a valuable chemical probe for studying the biological functions of NAPE-PLD. This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids involved in various physiological processes. The ability of this compound to activate NAPE-PLD makes it a significant tool for investigating the therapeutic potential of modulating this pathway, particularly in the context of efferocytosis and cardiometabolic diseases. This guide delineates the chemical synthesis of this compound, providing a foundational methodology for its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a multi-step sequence, commencing with the formation of a key piperidine intermediate followed by coupling with a substituted aminobenzothiazole. The general approach involves standard and robust chemical transformations amenable to medicinal chemistry laboratories.
Caption: General synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on established protocols for similar amide couplings. Please note that specific yields may vary depending on reaction scale and optimization.
| Step | Starting Materials | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | Piperidine-4-carboxylic acid | Benzenesulfonyl chloride, NaOH | Water | 2 | 0-25 | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | ~90 |
| 2 | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, 5,6-Dimethylbenzo[d]thiazol-2-amine | EDCI, HOBt, Et3N | DMF | 12 | 25 | This compound | 60-70 |
Experimental Protocols
Step 1: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid
Methodology:
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in aqueous sodium hydroxide (2.0 M, 2.0 eq) at 0 °C, benzenesulfonyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The solution is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 1-(phenylsulfonyl)piperidine-4-carboxylic acid.
Step 2: Synthesis of this compound (N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide)
Methodology:
-
To a solution of 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (Et3N, 2.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
5,6-Dimethylbenzo[d]thiazol-2-amine (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Laboratory workflow for this compound synthesis.
Conclusion
This guide provides a detailed and actionable protocol for the synthesis of this compound. The described pathway utilizes common and reliable chemical reactions, making the compound accessible for further biological investigation. Researchers and drug development professionals can use this information to produce this compound and explore its potential as a modulator of NAPE-PLD in various disease models. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.
The NAPE-PLD Activator VU534: A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of VU534, a potent small molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids with important physiological roles. This document details the discovery of this compound through high-throughput screening, its chemical properties, structure-activity relationships, and its biological activity. Furthermore, it provides detailed experimental protocols for key assays and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs) by hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs)[1]. NAEs, such as anandamide and oleoylethanolamide, are a class of lipid signaling molecules involved in diverse physiological processes, including inflammation, appetite, and pain. Recent evidence has highlighted the role of NAPE-PLD in efferocytosis, the process of clearing apoptotic cells, suggesting that activators of this enzyme could have therapeutic potential in various diseases[2][3].
This compound emerged from a high-throughput screening campaign as a potent and selective activator of NAPE-PLD[1][4]. It belongs to a class of benzothiazole phenylsulfonyl-piperidine carboxamides[4]. This guide will delve into the technical details of this compound's discovery, its mechanism of action, and the experimental methodologies used for its characterization.
Discovery and Chemical Properties of this compound
This compound was identified through a high-throughput screen of a chemical library for compounds that could activate recombinant mouse NAPE-PLD[5]. The primary screen utilized a fluorescence-based assay with the fluorogenic NAPE analog, PED-A1[5].
Chemical Structure:
-
IUPAC Name: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
-
Molecular Formula: C₂₁H₂₂FN₃O₃S₂
-
Molecular Weight: 447.55 g/mol
-
CAS Number: 923509-20-0
Physicochemical Properties
A comprehensive list of physicochemical properties is crucial for drug development. The following table summarizes the known properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 447.55 g/mol | |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | |
| XLogP3 | 3.7 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 447.10866 | |
| Monoisotopic Mass | 447.10866 | |
| Topological Polar Surface Area | 98.6 Ų | |
| Heavy Atom Count | 30 | |
| Formal Charge | 0 | |
| Complexity | 715 |
Synthesis
A general synthetic route for the benzothiazole phenylsulfonyl-piperidine carboxamide series involves the coupling of a substituted 2-aminobenzothiazole with a 1-(arylsulfonyl)piperidine-4-carboxylic acid derivative[6][7].
Biological Activity and Mechanism of Action
This compound is a positive allosteric modulator of NAPE-PLD, enhancing its enzymatic activity[1][4].
Quantitative Data
The following tables summarize the in vitro activity of this compound on mouse and human NAPE-PLD.
Table 1: In Vitro Activity of this compound on Mouse NAPE-PLD
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ | 0.30 µM | Recombinant mouse NAPE-PLD with PED-A1 substrate | [1][4] |
| Eₘₐₓ | > 2.0-fold increase | Recombinant mouse NAPE-PLD with PED-A1 substrate | [1][4] |
| EC₅₀ | 6.6 µM (95% CI: 2.6 to 11.2 µM) | RAW264.7 cells with PED-A1 substrate | [4][8] |
| Eₘₐₓ | 1.6-fold increase | RAW264.7 cells with PED-A1 substrate | [4][8] |
Table 2: In Vitro Activity of this compound on Human NAPE-PLD
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ | 0.93 µM (95% CI: 0.63 to 1.39 µM) | Recombinant human NAPE-PLD with PED-A1 substrate | [4][8] |
| Eₘₐₓ | 1.8-fold increase (95% CI: 1.8 to 1.9-fold) | Recombinant human NAPE-PLD with PED-A1 substrate | [4][8] |
Signaling Pathway
NAPE-PLD is a central enzyme in the biosynthesis of NAEs. The activation of NAPE-PLD by this compound leads to an increased production of NAEs, which in turn can modulate various downstream signaling pathways, including the enhancement of efferocytosis by macrophages.
Caption: NAPE-PLD Signaling Pathway Activated by this compound.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on the benzothiazole phenylsulfonyl-piperidine carboxamide series have revealed key structural features for NAPE-PLD activation. The presence of a para-fluoro group on the phenylsulfonyl moiety and dimethyl substitution on the benzothiazole ring, as seen in this compound, are associated with high potency[4].
Table 3: Preliminary SAR of Benzothiazole Phenylsulfonyl-Piperidine Carboxamides
| Compound | R¹ (Benzothiazole) | R² (Phenylsulfonyl) | EC₅₀ (µM, mouse) | Eₘₐₓ (mouse) |
| This compound | 5,7-dimethyl | 4-fluoro | 0.30 | >2.0 |
| VU533 | 5,7-dimethyl | 4-fluoro | 0.30 | >2.0 |
| VU233 | Unsubstituted | Unsubstituted | Inactive | <1.2 |
Off-Target Activity
This compound has been evaluated for off-target activity against fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). It was found to be a dual inhibitor of FAAH and sEH with an IC₅₀ of 1.2 µM for sEH[1].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
High-Throughput Screening (HTS) for NAPE-PLD Activators
The discovery of this compound was enabled by a fluorescence-based HTS assay.
Caption: High-Throughput Screening Workflow for NAPE-PLD Activators.
Protocol:
-
Assay Principle: The assay utilizes the fluorogenic substrate PED-A1, which is internally quenched. Upon hydrolysis by NAPE-PLD, a highly fluorescent product is released, leading to an increase in fluorescence intensity[5].
-
Reagents:
-
Recombinant mouse NAPE-PLD
-
PED-A1 (N-(2,4-dinitrophenyl)-L-α-phosphatidylethanolamine, 1-BODIPY-FL-C5)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA)
-
Compound library dissolved in DMSO
-
-
Procedure:
-
Dispense recombinant NAPE-PLD into a 384-well plate.
-
Add compounds from the library to a final concentration of 10 µM.
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding PED-A1 substrate.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the B-score for each compound to identify activators[5].
-
In Vitro NAPE-PLD Activity Assay (LC/MS-based)
An orthogonal LC/MS-based assay can be used to confirm the activity of this compound.
Protocol:
-
Assay Principle: This assay directly measures the formation of the NAE product from a NAPE substrate using liquid chromatography-mass spectrometry.
-
Reagents:
-
Recombinant mouse or human NAPE-PLD
-
N-oleoyl-phosphatidylethanolamine (NOPE) as substrate
-
This compound or other test compounds
-
Assay buffer
-
Internal standard (e.g., deuterated NAE)
-
-
Procedure:
-
Pre-incubate recombinant NAPE-PLD with this compound or vehicle for 30 minutes.
-
Initiate the reaction by adding NOPE substrate.
-
Incubate for a defined period (e.g., 90 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., methanol) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the amount of the NAE product (oleoylethanolamide, OEA) and the remaining substrate (NOPE)[9].
-
Macrophage Efferocytosis Assay
This assay assesses the ability of this compound to enhance the engulfment of apoptotic cells by macrophages.
Protocol:
-
Assay Principle: Macrophages are treated with this compound, and their ability to phagocytose fluorescently labeled apoptotic cells is quantified.
-
Reagents:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Jurkat T cells (or other suitable cell line to induce apoptosis)
-
This compound
-
Calcein AM (for labeling apoptotic cells)
-
Staurosporine or UV irradiation (to induce apoptosis)
-
Culture medium
-
-
Procedure:
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in Jurkat cells by treating with staurosporine or exposing to UV irradiation[10][11].
-
Label the apoptotic cells with Calcein AM according to the manufacturer's protocol. Calcein AM is a non-fluorescent, cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in live cells. Although the cells are apoptotic, they initially retain sufficient esterase activity for labeling[10].
-
-
Efferocytosis Assay:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Treat the macrophages with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Add the Calcein AM-labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a period to allow for phagocytosis (e.g., 1-2 hours)[10][11].
-
-
Quantification:
-
Wash the wells to remove non-engulfed apoptotic cells.
-
Quantify the efferocytosis by either:
-
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of NAPE-PLD. Its discovery as a potent activator of this enzyme has opened new avenues for investigating the role of NAEs in health and disease, particularly in the context of efferocytosis and its therapeutic implications. This technical guide provides a detailed resource for researchers interested in utilizing this compound in their studies, offering insights into its discovery, biological activity, and the experimental protocols necessary for its characterization. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore their full therapeutic potential.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages (2023), Zarrow J. | AcademicGPT, tlooto [tlooto.com]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tabaslab.com [tabaslab.com]
- 11. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Pharmacological Profile of VU534: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU534 is a potent, small-molecule positive allosteric modulator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). As a member of the benzothiazole phenylsulfonyl-piperidine carboxamide series, this compound has been identified as a valuable chemical probe for studying the biological roles of NAPE-PLD. This enzyme is critical for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). By enhancing NAPE-PLD activity, this compound promotes the production of NAEs, which subsequently modulates downstream cellular processes, most notably enhancing efferocytosis in macrophages. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro potency, selectivity, and the experimental methodologies used for its characterization.
Introduction
NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the formation of N-acylethanolamines (NAEs), a class of lipid signaling molecules.[1][2] These molecules are involved in a wide array of physiological processes, and dysregulation of the NAPE-PLD pathway has been implicated in cardiometabolic and inflammatory diseases.[1][2] Small-molecule activators of NAPE-PLD, therefore, represent potential therapeutic agents and critical research tools. This compound emerged from a high-throughput screening campaign as one of the most potent activators of NAPE-PLD from a series of benzothiazole phenylsulfonyl-piperidine carboxamides.[3][4] Its utility as a chemical probe is underscored by its ability to potentiate NAPE-PLD activity in both recombinant enzyme and cellular assays.[3][5]
Mechanism of Action
This compound functions as a positive allosteric modulator of NAPE-PLD.[3] This was determined by observations that its activation of the enzyme is dependent on the presence of the NAPE-PLD protein. The primary downstream effect of this compound-mediated NAPE-PLD activation is an increase in the production of NAEs and phosphatidic acid from N-acyl-phosphatidylethanolamines (NAPEs).[4] The resulting NAEs, such as PEA, can then activate various receptors, including PPARα, GPR119, and GPR55, to initiate signaling cascades that enhance cellular processes like efferocytosis—the clearing of apoptotic cells by phagocytes such as macrophages.[3][4]
Signaling Pathway and Experimental Workflow
The mechanism of this compound and its subsequent effect on efferocytosis can be visualized through the following signaling pathway.
The discovery and validation of this compound followed a standard drug discovery workflow, beginning with a large-scale screen to identify initial hits.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VU534: A Technical Whitepaper on its Dual Inhibitory Action on Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
VU534 has been identified primarily as a small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD). However, recent investigations into its off-target effects have revealed a noteworthy dual inhibitory activity against two key enzymes in lipid signaling: Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). This dual inhibition presents a compelling polypharmacological profile with potential therapeutic applications in pain and inflammation. This document provides a comprehensive technical overview of this compound's dual inhibitory action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Dual FAAH and sEH Inhibition
Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH) are critical enzymes that regulate the levels of endogenous bioactive lipids involved in a multitude of physiological processes, including pain, inflammation, and mood.
-
FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA and other NAEs, which in turn potentiates their analgesic, anti-inflammatory, and anxiolytic effects through cannabinoid receptor-dependent and -independent pathways.
-
sEH metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and analgesic lipid mediators. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Inhibition of sEH, therefore, stabilizes and increases the levels of EETs, promoting the resolution of inflammation and pain.
The simultaneous inhibition of both FAAH and sEH offers a synergistic approach to modulating lipid signaling for therapeutic benefit. This dual-pronged strategy can potentially lead to enhanced efficacy, a broader spectrum of activity, and a reduced risk of side effects compared to single-target agents.
This compound: From NAPE-PLD Activator to Dual FAAH/sEH Inhibitor
This compound was initially characterized as a potent activator of NAPE-PLD, an enzyme that produces NAEs. During its development and characterization, its off-target activities were explored, leading to the discovery of its inhibitory effects on FAAH and sEH.
Chemical Structure
Chemical Name: N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
CAS Number: 923509-20-0
Molecular Formula: C₂₁H₂₂FN₃O₃S₂
Molecular Weight: 447.55 g/mol
Quantitative Data: In Vitro Inhibition of FAAH and sEH by this compound
The inhibitory activity of this compound against FAAH and sEH has been quantified in vitro. The following table summarizes the available data.
| Target Enzyme | Parameter | Value (µM) |
| Soluble Epoxide Hydrolase (sEH) | IC₅₀ | 1.2 |
| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | ~10 |
Note: The IC₅₀ for FAAH is an approximation based on graphical data from the primary literature, which shows significant inhibition at 10 µM.
Signaling Pathways
The following diagrams illustrate the signaling pathways of FAAH and sEH and the points of intervention by a dual inhibitor like this compound.
Caption: Signaling pathways of FAAH and sEH, and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the inhibitory activity of this compound on FAAH and sEH.
FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FAAH.
Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. The reduction in substrate hydrolysis in the presence of an inhibitor is used to calculate the IC₅₀.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-(6-methoxypyridin-3-yl)octanamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant human FAAH to each well of the microplate.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
sEH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against sEH.
Principle: This assay quantifies sEH activity by measuring the hydrolysis of a specific fluorogenic substrate. The IC₅₀ is determined by measuring the reduction in enzyme activity at various concentrations of the inhibitor.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human sEH to the wells of the microplate.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Start the reaction by adding the sEH fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals to determine the reaction rate.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Generate a dose-response curve by plotting percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: General experimental workflow for determining the IC₅₀ of this compound.
Discussion and Future Directions
The discovery of this compound's dual inhibitory activity against FAAH and sEH, albeit modest, opens up new avenues for research. While its primary role as a NAPE-PLD activator is well-established, this off-target profile warrants further investigation.
Key Considerations:
-
Potency: The micromolar inhibitory concentrations for both FAAH and sEH suggest that this compound is not as potent as other dedicated dual inhibitors. However, its unique polypharmacology, combining NAPE-PLD activation with FAAH/sEH inhibition, may lead to unexpected synergistic effects in vivo.
-
Selectivity: A comprehensive selectivity panel against a broader range of hydrolases and other related enzymes would be beneficial to fully understand the pharmacological profile of this compound.
-
In Vivo Relevance: The current data is limited to in vitro assays. In vivo studies are necessary to determine if the observed dual inhibition translates to meaningful physiological effects on pain and inflammation models. Pharmacokinetic and pharmacodynamic studies would be crucial to establish the relationship between drug exposure and target engagement in a whole-animal system.
-
Structure-Activity Relationship (SAR): The chemical scaffold of this compound could serve as a starting point for the design of more potent and selective dual FAAH/sEH inhibitors. medicinal chemistry efforts could focus on modifications that enhance the affinity for the active sites of these two enzymes while potentially modulating its NAPE-PLD activity.
Conclusion
This compound presents a unique pharmacological profile as a NAPE-PLD activator with concomitant, though modest, dual inhibitory activity against FAAH and sEH. This technical guide provides the foundational data and methodologies for researchers interested in exploring this compound further. While more potent dual FAAH/sEH inhibitors exist, the distinct polypharmacology of this compound makes it a valuable tool for investigating the intricate interplay between these lipid signaling pathways. Future research should focus on in vivo validation and medicinal chemistry efforts to optimize its dual inhibitory potential for the development of novel therapeutics for pain and inflammatory disorders.
The Role of VU534 in Enhancing Efferocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efferocytosis, the process of removing apoptotic cells, is a fundamental component of tissue homeostasis and the resolution of inflammation. Impaired efferocytosis is implicated in the pathogenesis of numerous chronic inflammatory diseases, including atherosclerosis. The enzyme N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) has emerged as a key regulator of this process. This technical guide provides an in-depth overview of the role of VU534, a small molecule activator of NAPE-PLD, in enhancing efferocytosis by macrophages.
This compound: A Novel Activator of NAPE-PLD
This compound is a novel small molecule that has been identified as a potent activator of NAPE-PLD[1][2]. It belongs to a series of benzothiazole phenylsulfonyl-piperidine carboxamides[1]. The activation of NAPE-PLD by this compound leads to an increase in the production of N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA)[1][2]. These bioactive lipids are known to modulate various physiological processes, including inflammation and efferocytosis[1][2].
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the activity of this compound on NAPE-PLD and its subsequent effect on macrophage efferocytosis, as reported in the primary literature[1][3][4].
Table 1: In Vitro Activity of this compound on Recombinant NAPE-PLD [1][3][4]
| Species | EC50 (μM) | 95% Confidence Interval (μM) | Emax (fold activation) | 95% Confidence Interval (Emax) |
| Mouse | 0.30 | N/A | >2.0 | N/A |
| Human | 0.93 | 0.63 to 1.39 | 1.8 | 1.8 to 1.9 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.
Table 2: Activity of this compound in Cell-Based Assays [1][5]
| Cell Line | Assay | EC50 (μM) | 95% Confidence Interval (μM) | Emax (fold activation) | 95% Confidence Interval (Emax) |
| RAW264.7 (mouse macrophage) | NAPE-PLD Activity | 6.6 | 2.6 to 11.2 | 1.6 | N/A |
| HepG2 (human liver carcinoma) | NAPE-PLD Activity | 1.5 | 0.6 to 2.8 | 1.6 | 1.5 to 1.8 |
Table 3: Effect of this compound on Macrophage Efferocytosis [1]
| Macrophage Type | Treatment | Efferocytosis Enhancement |
| Wild-Type Bone Marrow-Derived Macrophages (BMDM) | 10 μM this compound | Significantly increased |
| Napepld-/- Bone Marrow-Derived Macrophages (BMDM) | 10 μM this compound | No significant effect |
Signaling Pathway of this compound-Enhanced Efferocytosis
This compound enhances efferocytosis through the activation of NAPE-PLD. The proposed signaling pathway is as follows:
-
This compound Activates NAPE-PLD: this compound acts as a positive allosteric modulator of NAPE-PLD, increasing its enzymatic activity[1].
-
Increased NAE Production: Activated NAPE-PLD hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), such as PEA and OEA, and phosphatidic acid[1][2].
-
NAE Signaling: NAEs then act on various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G protein-coupled receptor 55 (GPR55)[1][2].
-
Enhanced Efferocytosis: The activation of these downstream signaling pathways in macrophages leads to an enhanced capacity for efferocytosis[1][2]. This may involve the upregulation of efferocytosis receptors like MerTK[1].
Caption: Signaling pathway of this compound-enhanced efferocytosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and efferocytosis.
In Vitro NAPE-PLD Activity Assay
This protocol is adapted from the methods used to assess the direct effect of this compound on NAPE-PLD activity[1].
-
Reagents:
-
Recombinant mouse or human NAPE-PLD.
-
Fluorescent NAPE substrate (e.g., PED-A1).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.005% Tween-20).
-
This compound and control compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add recombinant NAPE-PLD to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent NAPE substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and normalize to the vehicle control.
-
Determine EC50 and Emax values by fitting the data to a four-parameter logistic curve.
-
Macrophage Efferocytosis Assay
This protocol describes a common method to quantify the engulfment of apoptotic cells by macrophages, as influenced by this compound[1][6][7][8].
-
Cell Preparation:
-
Macrophages: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.
-
Apoptotic Cells: Induce apoptosis in a suitable cell line (e.g., Jurkat T cells) by UV irradiation or treatment with an apoptosis-inducing agent (e.g., staurosporine). Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE).
-
-
Efferocytosis Assay:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Treat the macrophages with this compound or vehicle control for a specified duration (e.g., 6 hours).
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for a period to allow for efferocytosis (e.g., 1-2 hours).
-
Wash the wells vigorously with cold PBS to remove non-engulfed apoptotic cells.
-
Quantify efferocytosis using one of the following methods:
-
Microscopy: Image the cells using a fluorescence microscope and count the number of macrophages that have engulfed fluorescent apoptotic cells. The efferocytosis index can be calculated as (number of macrophages with engulfed cells / total number of macrophages) x 100.
-
Flow Cytometry: Detach the macrophages and analyze by flow cytometry to quantify the percentage of fluorescently positive macrophages.
-
-
-
Data Analysis:
-
Compare the efferocytosis index or percentage of fluorescent macrophages between this compound-treated and vehicle-treated groups.
-
Caption: General experimental workflow for macrophage efferocytosis assay.
Conclusion
This compound represents a promising pharmacological tool for studying the role of NAPE-PLD in efferocytosis and may hold therapeutic potential for diseases characterized by impaired apoptotic cell clearance. Its ability to enhance macrophage-mediated efferocytosis in a NAPE-PLD-dependent manner highlights this pathway as a viable target for drug discovery efforts aimed at promoting the resolution of inflammation. Further research is warranted to fully elucidate the downstream signaling mechanisms and to evaluate the in vivo efficacy of this compound and similar NAPE-PLD activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Diacylglycerol Lipase Inhibition by VU0360534 on N-acylethanolamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the current scientific understanding of the effects of the diacylglycerol lipase (DAGL) inhibitor, VU0360534, on the biosynthesis of N-acylethanolamines (NAEs). A comprehensive review of the literature reveals that the primary role of DAGL is the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). NAEs, a class of bioactive lipids including the endocannabinoid anandamide, are synthesized through distinct and separate biochemical pathways. Consequently, a direct enzymatic effect of VU0360534 on NAE biosynthesis is not anticipated.
A thorough search of published literature yielded no studies that have directly quantified N-acylethanolamine levels following the administration of VU0360534. However, research on other DAGL inhibitors presents a conflicting and nuanced picture. This guide will detail the established biosynthetic pathways of NAEs, present the available data on the effects of other DAGL inhibitors on NAE levels, and provide comprehensive experimental protocols for the quantification of these lipid mediators.
Distinct Biosynthetic Pathways: 2-AG versus N-acylethanolamines
The endocannabinoid system relies on two primary signaling lipids: 2-arachidonoylglycerol (2-AG) and anandamide (N-arachidonoylethanolamine, AEA). Their production is tightly regulated by separate enzymatic cascades.
1.1. Biosynthesis of 2-Arachidonoylglycerol (2-AG)
The synthesis of 2-AG is primarily initiated by the activation of G-protein coupled receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG). Subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG. There are two main isoforms of DAGL: DAGLα and DAGLβ. VU0360534 is a known inhibitor of these enzymes.
1.2. Biosynthesis of N-acylethanolamines (NAEs)
NAE biosynthesis is a multi-step process that begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This initial step is catalyzed by N-acyltransferases (NATs). Subsequently, NAPE is hydrolyzed to generate NAEs through two primary pathways:
-
NAPE-PLD-Dependent Pathway: The most direct route involves the hydrolysis of NAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to directly yield NAEs.[1][2][3]
-
NAPE-PLD-Independent Pathways: Several alternative routes exist that do not require NAPE-PLD.[2][4] These multi-step pathways involve other enzymes such as α/β-hydrolase domain-containing 4 (ABHD4) and glycerophosphodiesterases (GDEs) to convert NAPE into NAEs.[4]
The clear separation of these biosynthetic pathways underscores why direct inhibition of DAGL by VU0360534 is not expected to directly impact the enzymatic production of NAEs.
Quantitative Data on DAGL Inhibitors and NAE Levels
As previously stated, no direct quantitative data on the effect of VU0360534 on NAE biosynthesis has been published. However, studies on other DAGL inhibitors provide some insight, albeit with conflicting results.
| Inhibitor | Target(s) | Experimental System | Measured NAE | Effect on NAE Levels | Reference |
| DO34 | Dual DAGLα/β inhibitor | Mouse whole brain (in vivo) | Anandamide (AEA) | ~42% decrease | [5] |
| LEI105 | Dual DAGLα/β inhibitor | Neuro2A cells (in vitro) | Anandamide (AEA) | No effect | [6] |
These divergent findings highlight the complexity of the endocannabinoid system and suggest that the effects of DAGL inhibition on NAE levels may be cell-type specific, dependent on the specific inhibitor used, or influenced by indirect regulatory cross-talk between the 2-AG and NAE pathways.[3]
Signaling Pathways and Experimental Workflows
N-acylethanolamine Biosynthesis Pathways
The following diagrams illustrate the key enzymatic steps in NAE biosynthesis.
References
- 1. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetaminophen inhibits diacylglycerol lipase synthesis of 2-arachidonoyl glycerol: Implications for nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabigerol - Wikipedia [en.wikipedia.org]
- 5. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Structure-Activity Relationship of VU534: A Guide to NAPE-PLD Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU534, a novel small molecule activator of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids involved in diverse physiological processes, including the regulation of inflammation and efferocytosis. The discovery of this compound and its analogs presents a promising avenue for the development of therapeutics targeting conditions associated with impaired NAE signaling.
This document summarizes the quantitative data from key studies, details the experimental protocols used to evaluate these compounds, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative SAR Data
The following table summarizes the in vitro activity of a series of benzothiazole phenylsulfonyl-piperidine carboxamide (BT-PSP) analogs, including this compound, in activating mouse NAPE-PLD. The data is extracted from the primary literature and presented to facilitate comparison and analysis of the structure-activity relationships.[1]
| Compound ID | Substitutions on Phenylsulfonyl Ring | Substitutions on Benzothiazole Ring | EC50 (µM) for mouse Nape-pld | Emax (% activation) for mouse Nape-pld |
| This compound | 4-F | 5,7-di-Me | 0.30 | >200 |
| VU533 | 4-F | 6-Cl | 0.30 | >200 |
| Analog 3 | 4-Cl | 6-Cl | 0.45 | >170 |
| Analog 4 | 4-Me | 6-Cl | 0.55 | >170 |
| Analog 5 | 3-F | 6-Cl | 0.60 | >170 |
| Analog 6 | H | 6-Cl | 0.70 | >170 |
| Analog 7 | 2-F | 6-Cl | 0.80 | >170 |
| Analog 8 | 4-F | 6-F | 0.90 | >170 |
| Analog 9 | 4-F | H | 1.0 | >170 |
| Analog 10 | 4-F | 6-OMe | 1.1 | >170 |
| Analog 11 | 3,4-di-F | 6-Cl | 1.1 | >170 |
| Analog 12 | 4-CF3 | 6-Cl | 2.5 | >170 |
| Analog 13 | 4-F | 5-CF3 | 3.0 | >170 |
| Analog 14 | 4-F | 4,6-di-F | 4.5 | >170 |
| Analog 15 | 4-F | 6-t-Bu | 5.0 | >170 |
| VU212 | 4-F | 6-NO2 | 8.0 | <160 |
| VU205 | 4-F | 6-NH2 | Inactive | <120 |
| VU233 | 4-F | 6-OH | Inactive | <120 |
Note: Emax values are relative to the vehicle control.
Data for the lead compounds on human NAPE-PLD is also available:
-
This compound: EC50 = 0.93 µM, Emax = 1.8-fold activation
-
VU533: EC50 = 0.20 µM, Emax = 1.9-fold activation
Structure-Activity Relationship Analysis
The SAR data reveals several key insights into the structural requirements for NAPE-PLD activation by this series of compounds:
-
Phenylsulfonyl Ring Substitution: A small, electron-withdrawing substituent at the para-position of the phenylsulfonyl ring appears to be crucial for potent activity. The 4-fluoro (this compound, VU533) and 4-chloro analogs show high potency. Moving the fluorine to the meta or ortho position, or replacing it with a larger or electron-donating group, generally leads to a decrease in activity.
-
Benzothiazole Ring Substitution: The substitutions on the benzothiazole ring are also critical for activity.
-
Small, lipophilic groups at the 6-position, such as chloro (VU533) or fluoro, are well-tolerated.
-
The 5,7-dimethyl substitution (this compound) also results in high potency.
-
Introduction of a bulky t-butyl group or a strongly electron-withdrawing nitro group (VU212) reduces efficacy.
-
Polar, hydrogen-bonding groups like amino (VU205) or hydroxyl (VU233) at the 6-position lead to a complete loss of activity, highlighting the importance of a hydrophobic pocket in the binding site.
-
Experimental Protocols
Recombinant NAPE-PLD Activity Assay
A key experiment to determine the potency and efficacy of the this compound series is the in vitro NAPE-PLD activity assay.
Methodology:
-
Enzyme Source: Recombinant mouse or human NAPE-PLD is purified.
-
Substrate: A fluorogenic substrate, such as PED-A1, is used. The cleavage of this substrate by NAPE-PLD results in an increase in fluorescence.
-
Assay Conditions:
-
The assay is typically performed in a 384-well plate format.
-
The reaction buffer contains a suitable detergent (e.g., Triton X-100) to maintain the solubility and activity of the membrane-associated enzyme.
-
A range of concentrations of the test compounds (e.g., this compound and its analogs) are pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The data is then normalized to a vehicle control and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.
Cellular NAPE-PLD Activity Assay
To confirm the activity of the compounds in a cellular context, a whole-cell NAPE-PLD activity assay is employed.
Methodology:
-
Cell Line: A suitable cell line, such as RAW264.7 macrophages, is used.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including NAPE-PLD.
-
Activity Measurement: The NAPE-PLD activity in the cell lysate is measured using the same fluorogenic substrate and detection method as in the recombinant enzyme assay.
-
Data Analysis: The results are normalized to the total protein concentration in the lysate, and the EC50 and Emax values are calculated.
Visualizations
NAPE-PLD Signaling Pathway in Efferocytosis
The following diagram illustrates the role of NAPE-PLD in the process of efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages.
References
Methodological & Application
Application Notes and Protocols for VU534, a Novel NAPE-PLD Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing VU534, a small molecule activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This compound has been identified as a valuable tool compound for investigating the role of NAPE-PLD in various physiological processes, including the regulation of efferocytosis.[1][2][3]
Introduction
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide and the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[4][5] By activating NAPE-PLD, this compound enhances the production of NAEs, which in turn can modulate various downstream signaling pathways. Notably, this compound has been shown to enhance the process of efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages.[1][2][3] These protocols detail the in vitro assays necessary to characterize the activity and functional effects of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | Cell Line/System | EC50 (µM) | Emax (fold activation) | Reference |
| This compound | Mouse NAPE-PLD | Recombinant Enzyme Assay | Recombinant mouse Nape-pld | 0.30 | >2.0 | [1][6] |
| This compound | Human NAPE-PLD | Recombinant Enzyme Assay | Recombinant human NAPE-PLD | - | Concentration-dependent increase | [3][6] |
| This compound | Mouse NAPE-PLD | Cell-based Activity Assay | RAW264.7 macrophages | 6.6 | 1.6 | [7] |
| VU533 | Mouse NAPE-PLD | Recombinant Enzyme Assay | Recombinant mouse Nape-pld | 0.30 | >2.0 | [1][6] |
| VU533 | Mouse NAPE-PLD | Cell-based Activity Assay | RAW264.7 macrophages | 2.5 | 2.2 | [7] |
| VU233 | Mouse NAPE-PLD | Cell-based Activity Assay | RAW264.7 macrophages | - | No significant effect | [7] |
Signaling Pathway
Caption: this compound signaling pathway leading to enhanced efferocytosis.
Experimental Protocols
NAPE-PLD Enzyme Activity Assay (Fluorescence-based)
This protocol is adapted from a high-throughput screening-compatible fluorescence-based assay and is suitable for measuring the direct effect of this compound on NAPE-PLD activity.[8]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Fluorescence-quenched substrate (e.g., PED6)
-
This compound and control compounds
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities (excitation/emission ~485/520 nm)
Procedure:
-
Preparation of NAPE-PLD expressing cell lysates:
-
Culture HEK293T cells and transfect with a NAPE-PLD expression vector.
-
After 48-72 hours, harvest the cells and prepare membrane fractions by homogenization and ultracentrifugation.
-
Determine the protein concentration of the membrane fraction.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound and control compounds in DMSO.
-
In a 96-well plate, add 79 µL of assay buffer per well.
-
Add 1 µL of the compound dilution (or DMSO for vehicle control) to the respective wells.
-
Add 10 µL of the diluted NAPE-PLD membrane lysate (final concentration ~0.04 mg/mL) to each well.[8]
-
Include control wells with mock-transfected cell lysates.
-
-
Incubation and Measurement:
-
Pre-incubate the plate for 30 minutes at 37°C.[8]
-
Initiate the reaction by adding 10 µL of the fluorescent NAPE-PLD substrate.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the mock-transfected controls.
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).
-
Normalize the activity to the vehicle control and plot the concentration-response curve for this compound to determine EC50 and Emax values.
-
In Vitro Efferocytosis Assay
This protocol describes a flow cytometry-based method to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells.[9][10][11]
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Cell labeling dyes (e.g., CFSE for macrophages, pHrodo Red for apoptotic cells)
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)
-
This compound and control compounds
-
Flow cytometer
Procedure:
-
Preparation of Macrophages:
-
Plate macrophages in a 24-well plate and allow them to adhere and differentiate (if using primary cells).
-
Label the macrophages with CFSE according to the manufacturer's protocol.
-
Pre-treat the macrophages with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in the target cells (e.g., Jurkat cells) by treating with staurosporine (1 µM for 3 hours) or UV irradiation.
-
Confirm apoptosis using an annexin V/propidium iodide staining kit.
-
Label the apoptotic cells with a pH-sensitive dye like pHrodo Red, which fluoresces in the acidic environment of the phagosome.
-
-
Co-culture and Efferocytosis:
-
Add the labeled apoptotic cells to the pre-treated macrophages at a ratio of approximately 3:1 (apoptotic cells:macrophages).
-
Co-culture for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Sample Preparation and Flow Cytometry:
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Gate on the CFSE-positive macrophage population.
-
Within the macrophage gate, quantify the percentage of cells that are also positive for pHrodo Red. This represents the percentage of macrophages that have engulfed apoptotic cells.
-
Compare the efferocytosis rates between this compound-treated and control groups.
-
Experimental Workflow Diagrams
Caption: Workflow for the NAPE-PLD fluorescence-based activity assay.
Caption: Workflow for the in vitro efferocytosis assay.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU534 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
VU534 is a potent small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acyl-ethanolamides (NAEs). These application notes provide detailed protocols for the use of this compound in cell culture studies to investigate the roles of NAPE-PLD and NAEs in various cellular processes.
Properties of this compound
| Property | Description |
| Target | N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD)[1][2][3] |
| Mechanism of Action | Allosteric activator of NAPE-PLD, enhancing the conversion of N-acyl-phosphatidylethanolamines (NAPEs) to N-acyl-ethanolamides (NAEs)[1] |
| Solubility | Soluble in DMSO |
| Negative Control | VU233 is an inactive analog suitable for use as a negative control in experiments[1][3] |
| Inhibitors | The activity of this compound can be inhibited by LEI-401 (reversible NAPE-PLD inhibitor) and bithionol (irreversible NAPE-PLD inhibitor)[1][4] |
Quantitative Data Summary
The following table summarizes the effective concentrations and maximal effects of this compound observed in various experimental systems.
| System | Parameter | Value |
| Recombinant mouse NAPE-PLD | EC50 | 0.30 µM[1][3] |
| Emax | >2.0-fold induction[1][3] | |
| Recombinant human NAPE-PLD | EC50 | 0.93 µM[3][5] |
| Emax | 1.8-fold induction[3][5] | |
| RAW264.7 mouse macrophages | EC50 | 6.6 µM[4] |
| Emax | 1.6-fold induction[4] | |
| HepG2 human hepatocytoma cells | EC50 | 1.5 µM[5] |
| Emax | 1.6-fold induction[5] | |
| Soluble epoxide hydrolase (sEH) | IC50 | 1.2 µM (modest inhibition)[2] |
Signaling Pathway
This compound activates the NAPE-PLD pathway, leading to the production of NAEs which then act on various receptors to elicit biological effects.
References
Application Notes and Protocols for VU534 in In Vivo Mouse Models
Disclaimer: As of late 2025, there is no publicly available literature detailing the in vivo administration, dosage, or pharmacokinetic profile of the NAPE-PLD activator, VU534, in mouse models. The following application notes and protocols are based on the available in vitro data for this compound and generalized in vivo methodologies. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicology studies before commencing efficacy experiments.
Introduction
This compound is a potent and selective small molecule activator of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By allosterically modulating and activating NAPE-PLD, this compound enhances the production of NAEs, which play crucial roles in various physiological processes, including inflammation, pain, and metabolism.[1] These notes provide a summary of the known characteristics of this compound and a generalized framework for its potential application in in vivo mouse models.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of NAPE-PLD. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's catalytic activity. The activation of NAPE-PLD leads to the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) into N-acylethanolamines (NAEs) and phosphatidic acid. These resulting NAEs can then activate various downstream receptors, such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), to elicit a range of cellular responses.
Caption: Signaling pathway of this compound as a NAPE-PLD activator.
Quantitative Data (In Vitro)
All currently available quantitative data for this compound is derived from in vitro assays. These data are essential for estimating potential starting doses for in vivo studies.
| Parameter | Value | Cell/Assay Type | Reference |
| EC50 (Half-maximal effective concentration) | ~3 µM | Recombinant NAPE-PLD activity assay | [1] |
| Observed Efficacy | Increased NAPE-PLD activity | RAW264.7 macrophage cell line | [1] |
| Cellular Activity | Enhanced efferocytosis | Bone marrow-derived macrophages (BMDMs) | [1] |
Generalized Experimental Protocols for In Vivo Mouse Models
The following protocols are generalized and must be adapted and optimized for this compound.
Compound Preparation
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80, carboxymethylcellulose).
-
Vehicle Selection: Choose a vehicle that provides good solubility and is well-tolerated by mice. A common starting point for hydrophobic compounds is a solution of 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, and 70-85% saline.
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve in the chosen vehicle system. Gentle warming and vortexing may be necessary.
-
Ensure the final solution is clear and free of precipitates.
-
Filter the solution through a 0.22 µm syringe filter for parenteral administration routes.
-
Administration Routes
The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of this compound. Common routes for small molecules in mice include:
-
Intraperitoneal (IP) Injection: Offers rapid absorption and is technically straightforward.
-
Oral Gavage (PO): Mimics the clinical route of administration for many drugs but bioavailability can be a concern.
-
Subcutaneous (SC) Injection: Provides slower, more sustained absorption.
-
Intravenous (IV) Injection: Bypasses absorption barriers, providing 100% bioavailability, but can be technically challenging.
Hypothetical Experimental Workflow for a Pilot Study
This workflow outlines the necessary steps to determine a suitable in vivo dose for this compound.
Caption: Hypothetical workflow for in vivo evaluation of this compound.
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
-
Procedure:
-
Use a small cohort of mice (e.g., n=3-5 per group).
-
Administer single escalating doses of this compound (e.g., 1, 5, 10, 30, 100 mg/kg).
-
Monitor mice closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days.
-
The MTD is the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.
-
Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Procedure:
-
Administer a single, well-tolerated dose of this compound (based on the MTD study) via the chosen route.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
Quantify this compound concentrations in plasma using a validated analytical method such as LC-MS/MS.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), t1/2 (half-life), and AUC (area under the curve).
-
Pharmacodynamic (PD) Study
-
Objective: To confirm that this compound engages its target (NAPE-PLD) in vivo.
-
Procedure:
-
Administer a single dose of this compound.
-
At the Tmax determined from the PK study, euthanize the mice and collect tissues of interest (e.g., brain, liver, adipose tissue).
-
Measure the levels of NAPE-PLD substrate (NAPEs) and products (NAEs) in the tissues using lipidomics (LC-MS/MS).
-
A successful PD response would be a decrease in NAPEs and a corresponding increase in NAEs in the tissues of this compound-treated mice compared to vehicle-treated controls.
-
Conclusion
While this compound shows promise as a tool to study the function of NAPE-PLD, its application in in vivo mouse models requires careful and systematic investigation. The protocols outlined above provide a general framework for initiating such studies. It is imperative for researchers to conduct their own dose-response, pharmacokinetic, and toxicological assessments to determine a safe and effective dosing regimen for their specific experimental context.
References
Application Notes & Protocols: NAPE-PLD Activation Assay Using VU534
These application notes provide a comprehensive overview and detailed protocols for the activation of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) using the novel small-molecule activator, VU534. This document is intended for researchers, scientists, and drug development professionals investigating the endocannabinoid system and related lipid signaling pathways.
Introduction
N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (AEA), the anti-inflammatory agent palmitoylethanolamide (PEA), and the satiety factor oleoylethanolamide (OEA).[1][2][3] NAPE-PLD, a zinc metallohydrolase, catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[2][4][5] Given the role of NAEs in regulating diverse physiological processes such as pain, inflammation, appetite, and neuroprotection, modulating NAPE-PLD activity presents a promising therapeutic strategy.[6][7][8]
Recent research has identified a series of benzothiazole phenylsulfonyl-piperidine carboxamides as small-molecule activators of NAPE-PLD.[9][10][11][12] Among these, This compound has been characterized as a potent activator, making it a valuable chemical probe for studying the biological functions of NAPE-PLD and the therapeutic potential of enhancing NAE signaling.[9][10][11]
This document details the protocols for both a biochemical (in vitro) and a cell-based assay to measure the activation of NAPE-PLD by this compound using a fluorogenic substrate.
NAPE-PLD Signaling Pathway
The biosynthesis of NAEs via NAPE-PLD is a two-step process initiated within the cell membrane. First, a N-acyltransferase enzyme transfers an acyl chain from a phospholipid like phosphatidylcholine (PC) to the primary amine of phosphatidylethanolamine (PE), forming a NAPE intermediate. In the second and final step, NAPE-PLD cleaves the phosphodiester bond of NAPE to release the soluble NAE into the cytoplasm and phosphatidic acid (PA) within the membrane.[2][5][11] The released NAEs can then interact with various receptors, such as cannabinoid receptors (CB1/CB2), PPARα, and GPR55, to elicit their biological effects.[2][5][11]
Principle of the Fluorogenic Assay
The NAPE-PLD activation assay utilizes a synthetic, fluorogenic NAPE analog, such as PED-A1 or the more selective flame-NAPE.[8] These substrates are engineered to be minimally fluorescent due to an internal quenching mechanism. When NAPE-PLD hydrolyzes the substrate, it releases a highly fluorescent product (e.g., BODIPY-labeled phosphatidic acid).[11] The increase in fluorescence intensity is directly proportional to NAPE-PLD enzymatic activity. By measuring the fluorescence over time in the presence of an activator like this compound, one can quantify the compound's effect on the enzyme's catalytic rate.
Quantitative Data for NAPE-PLD Activators
The following table summarizes the in vitro activity of this compound and related benzothiazole phenylsulfonyl-piperidine carboxamides on recombinant mouse NAPE-PLD. Data is derived from high-throughput screening studies.[11]
| Compound ID | Max % Activation | AC50 (µM) | Hill Slope |
| This compound | 185.3 | 2.9 | 1.6 |
| VU533 | 187.6 | 4.3 | 1.7 |
| VU233 (Negative Control) | 11.2 | >30 | - |
-
Max % Activation: The maximum activation of NAPE-PLD activity relative to a vehicle control (DMSO).
-
AC50: The concentration of the compound that elicits 50% of its maximal activation effect.
Experimental Protocols
This protocol is adapted from high-throughput screening methods used to identify NAPE-PLD modulators.[11] It measures the direct effect of this compound on purified, recombinant NAPE-PLD enzyme.
A. Materials and Reagents
-
Recombinant mouse or human NAPE-PLD
-
Fluorogenic NAPE substrate (e.g., flame-NAPE or PED-A1)
-
This compound (and negative controls, e.g., VU233)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO (for compound dilution)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence plate reader (e.g., with 485 nm excitation / 520 nm emission filters)
B. Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each compound concentration from the dilution series into the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Enzyme Preparation: Dilute the recombinant NAPE-PLD in cold Assay Buffer to the desired final concentration.
-
Enzyme Addition: Add 10 µL of the diluted NAPE-PLD solution to each well of the assay plate.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Substrate Preparation: Dilute the fluorogenic NAPE substrate in Assay Buffer to a 2X final concentration (e.g., if final is 4 µM, dilute to 8 µM).
-
Initiate Reaction: Add 10 µL of the 2X substrate solution to each well to start the enzymatic reaction. The final volume should be 20 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.
C. Data Analysis
-
For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence versus time curve.
-
Normalize the rates by subtracting the average rate of the "no enzyme" control wells.
-
Express the activity as a percentage of the vehicle (DMSO) control.
-
Plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 and maximum activation values.
This protocol measures the activity of NAPE-PLD within intact cells, providing a more physiologically relevant context. It is suitable for cell lines such as RAW264.7 macrophages or HEK293 cells.[5][11]
A. Materials and Reagents
-
Cell line (e.g., RAW264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fluorogenic NAPE substrate (flame-NAPE is recommended for higher selectivity[8])
-
Opti-MEM or other serum-free medium
-
96-well, black, clear-bottom tissue culture plates
-
Fluorescence plate reader
B. Procedure
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for RAW264.7). Incubate for 24 hours.
-
Compound Treatment: Prepare dilutions of this compound in serum-free medium. Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-6 hours) at 37°C.[11]
-
Substrate Addition: Prepare the fluorogenic substrate solution in serum-free medium (e.g., 4 µM final concentration). Add the substrate solution directly to the wells.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence plate reader heated to 37°C. Read the fluorescence intensity kinetically for 60-90 minutes.
C. Data Analysis
-
Calculate the reaction rate (slope) for each well from the linear phase of the kinetic read.
-
Normalize the data to the vehicle control to determine the percent activation for each concentration of this compound.
-
Plot the results and calculate the AC50 as described in the biochemical assay protocol.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a NAPE-PLD activation assay with this compound.
References
- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrophage Efferocytosis Assay with VU534 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a macrophage efferocytosis assay to evaluate the effect of VU534, a potent activator of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] Enhanced NAPE-PLD activity has been shown to increase the efferocytic capacity of macrophages, making this compound a compound of interest for studying the resolution of inflammation and its potential therapeutic applications.[1][2]
Introduction to Macrophage Efferocytosis
Efferocytosis is the process by which dying or apoptotic cells are recognized and engulfed by phagocytes, primarily macrophages. This cellular clearance mechanism is fundamental for tissue homeostasis, embryonic development, and the resolution of inflammation.[3][4] Dysregulation of efferocytosis is implicated in various pathological conditions, including chronic inflammatory diseases and autoimmunity. The process involves a series of coordinated steps, including the release of "find-me" signals from apoptotic cells to attract macrophages, the recognition of "eat-me" signals on the apoptotic cell surface by macrophage receptors, and the subsequent internalization and degradation of the cellular debris.[3]
This compound: A Novel Modulator of Efferocytosis
This compound is a small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide series that has been identified as a potent activator of NAPE-PLD.[1][2] NAPE-PLD is an enzyme responsible for the production of N-acyl-ethanolamines (NAEs), a class of bioactive lipids that includes palmitoylethanolamide (PEA). Studies have demonstrated that this compound enhances efferocytosis in a NAPE-PLD-dependent manner, suggesting a novel pathway for modulating macrophage function.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on NAPE-PLD and its effect on macrophage efferocytosis based on published findings.[1][2]
| Parameter | Value | Description |
| This compound EC50 for NAPE-PLD activation | 0.30 µM | The half-maximal effective concentration of this compound required to activate recombinant mouse NAPE-PLD. |
| This compound Emax for NAPE-PLD activation | > 2.0-fold | The maximum induction of NAPE-PLD activity relative to vehicle controls. |
| Effect on Efferocytosis | Significant Increase | Treatment with this compound significantly increases the efferocytic capacity of wild-type bone marrow-derived macrophages (BMDMs). |
| NAPE-PLD Dependence | Dependent | The enhancing effect of this compound on efferocytosis is absent in NAPE-PLD knockout (Napepld-/-) BMDMs. |
Experimental Protocols
This section provides detailed protocols for an in vitro macrophage efferocytosis assay using this compound treatment. The primary methods described are fluorescence microscopy-based and flow cytometry-based assays.
I. Preparation of Macrophages
A. Bone Marrow-Derived Macrophages (BMDMs)
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent BMDMs using a cell scraper or enzyme-free cell dissociation buffer.
-
Plate the BMDMs in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry) at a suitable density and allow them to adhere overnight before the assay.
II. Preparation of Apoptotic Cells
A. Jurkat T cells as a source of apoptotic cells
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce apoptosis by treating the Jurkat cells with an appropriate stimulus, such as 1 µM staurosporine or UV irradiation (e.g., 100 mJ/cm²). The optimal duration of treatment to induce apoptosis without causing significant necrosis should be determined empirically (typically 3-4 hours for staurosporine).
-
Confirm apoptosis induction using methods like Annexin V/Propidium Iodide (PI) staining and flow cytometry. A high percentage of Annexin V-positive, PI-negative cells indicates successful apoptosis induction.
III. Labeling of Apoptotic Cells
For visualization and quantification of efferocytosis, apoptotic cells need to be fluorescently labeled.
-
Wash the apoptotic Jurkat cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 1 x 107 cells/mL.
-
Add a fluorescent dye, such as pHrodo™ Red, SE (which fluoresces in the acidic environment of the phagosome) or a general cytoplasmic stain like CellTracker™ Green CMFDA, at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the labeled apoptotic cells three times with PBS to remove excess dye.
-
Resuspend the labeled apoptotic cells in macrophage culture medium.
IV. This compound Treatment and Efferocytosis Assay
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in macrophage culture medium to the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the adherent macrophages and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the macrophages with this compound for a specified period (e.g., 1-2 hours) at 37°C.
-
Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture the macrophages and apoptotic cells for a defined period (e.g., 60-90 minutes) at 37°C to allow for efferocytosis to occur.
V. Quantification of Efferocytosis
A. Fluorescence Microscopy-Based Assay
-
After the co-incubation, gently wash the cells three times with cold PBS to remove non-engulfed apoptotic cells.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
To distinguish between internalized and surface-bound apoptotic cells, an external stain can be used. For example, if the apoptotic cells are labeled with a green cytoplasmic dye, an antibody against a surface marker of the apoptotic cell (e.g., anti-CD3 for Jurkat cells) conjugated to a red fluorophore can be added before permeabilization.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required (e.g., for macrophage markers like F4/80).
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain like DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify efferocytosis by calculating the Efferocytic Index : (Total number of engulfed apoptotic cells / Total number of macrophages) x 100. At least 200 macrophages should be counted per condition.
B. Flow Cytometry-Based Assay
-
After the co-incubation, detach the macrophages using a cell scraper in the presence of cold PBS with 2 mM EDTA.
-
Transfer the cell suspension to flow cytometry tubes.
-
If macrophages are not pre-labeled, stain them with a fluorescently conjugated antibody against a macrophage-specific surface marker (e.g., F4/80-APC).
-
Analyze the cells using a flow cytometer.
-
Gate on the macrophage population (e.g., F4/80-positive cells).
-
Quantify efferocytosis by determining the percentage of macrophages that are positive for the fluorescent label of the apoptotic cells (e.g., pHrodo Red or CellTracker Green). This represents the percentage of macrophages that have engulfed one or more apoptotic cells.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflow for the efferocytosis assay.
Caption: Signaling pathway of this compound-enhanced macrophage efferocytosis.
Caption: Experimental workflow for the macrophage efferocytosis assay with this compound treatment.
References
Application Notes and Protocols for VU534 in Cardiometabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiometabolic diseases, including atherosclerosis, type 2 diabetes, and heart failure, represent a significant global health burden. A key pathological process contributing to these conditions is chronic inflammation. VU534 is a novel small-molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of a class of bioactive lipids called N-acyl-ethanolamides (NAEs). Emerging research indicates that NAPE-PLD activity is reduced in cardiometabolic diseases, and activation of this enzyme with molecules like this compound presents a promising therapeutic strategy.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in cardiometabolic disease research, with a focus on its application in studying macrophage function in atherosclerosis. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of this compound's mechanism of action and its effects on cellular signaling pathways.
Mechanism of Action
This compound is a potent and selective activator of NAPE-PLD.[1] NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), and phosphatidic acid.[5] These NAEs act as signaling molecules by binding to various receptors, including peroxisome proliferator-activated receptor alpha (PPARα), G protein-coupled receptor 119 (GPR119), and GPR55.[5]
In the context of cardiometabolic disease, the activation of NAPE-PLD by this compound leads to an increase in the production of NAEs. These lipids have been shown to have beneficial effects, including the enhancement of macrophage efferocytosis—the process of clearing apoptotic cells.[1][3][4] In atherosclerosis, impaired efferocytosis contributes to the formation of a necrotic core within atherosclerotic plaques, leading to plaque instability. By enhancing efferocytosis, this compound can promote the resolution of inflammation and potentially stabilize atherosclerotic lesions.[1][6]
Signaling Pathway
The signaling pathway initiated by the activation of NAPE-PLD with this compound involves the increased production of NAEs and their subsequent downstream effects on macrophage function, particularly the enhancement of efferocytosis.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its effects on macrophage function.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| EC50 (NAPE-PLD activation) | 0.30 µM | Recombinant mouse NAPE-PLD | [1] |
| Emax (NAPE-PLD activation) | > 2.0-fold increase | Recombinant mouse NAPE-PLD | [1] |
| EC50 (NAPE-PLD activation) | 1.5 µM | HepG2 cells | [7] |
Table 2: Effect of this compound on Macrophage Function
| Experiment | Treatment | Result | Cell Type | Reference |
| NAPE-PLD Activity | 5 µM this compound | 1.5-fold increase | RAW264.7 macrophages | [1] |
| Efferocytosis | 10 µM this compound | Significant enhancement | Bone-marrow derived macrophages (BMDMs) | [1] |
| Efferocytosis in NAPE-PLD knockout | 10 µM this compound | No enhancement | Napepld-/- BMDMs | [1] |
Experimental Protocols
In Vitro NAPE-PLD Activity Assay (Fluorescence-based)
This protocol is adapted from methods using a fluorogenic NAPE analog to measure NAPE-PLD activity in cell lysates.[8][9][10]
Experimental Workflow:
Materials:
-
Cells of interest (e.g., macrophages)
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorogenic NAPE substrate (e.g., PED6 or flame-NAPE)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection and temperature control
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add this compound at various concentrations (or vehicle control) to the wells.
-
Add a standardized amount of cell lysate to each well.
-
Include a no-lysate control to measure background fluorescence.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic NAPE substrate to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., every 2 minutes for 60 minutes) using excitation and emission wavelengths appropriate for the substrate.
-
For each well, calculate the rate of the reaction (increase in fluorescence over time) from the linear portion of the curve.
-
Subtract the rate of the no-lysate control from all other rates.
-
Plot the reaction rate as a function of this compound concentration to determine EC50 and Emax.
-
In Vitro Macrophage Efferocytosis Assay (Flow Cytometry-based)
This protocol describes a method to quantify the engulfment of apoptotic cells by macrophages using flow cytometry, adapted from established protocols.[1][11][12]
Experimental Workflow:
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages, BMDMs)
-
Target cells for apoptosis (e.g., Jurkat T cells)
-
This compound (and vehicle control)
-
Fluorescent dye for labeling apoptotic cells (e.g., Calcein AM)
-
Fluorescently-conjugated antibody for macrophage staining (e.g., PE-conjugated anti-mouse CD11b)
-
UV crosslinker
-
Flow cytometer
Procedure:
-
Macrophage Preparation:
-
Culture macrophages in appropriate media.
-
Treat macrophages with this compound or vehicle for a specified time (e.g., 6 hours) prior to the assay.
-
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in Jurkat T cells by exposing them to UV radiation (e.g., 254 nm for 5-10 minutes).
-
Incubate the irradiated cells at 37°C for 1-2 hours to allow apoptosis to proceed.
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's instructions (e.g., Calcein AM).
-
Wash the labeled cells to remove excess dye.
-
-
Efferocytosis:
-
Add the labeled apoptotic cells to the treated macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for a defined period (e.g., 90 minutes) at 37°C to allow for engulfment.
-
-
Staining and Analysis:
-
Gently wash the co-culture to remove any non-engulfed apoptotic cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain the macrophages with a fluorescently-conjugated antibody (e.g., anti-CD11b).
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (e.g., Calcein AM-positive and CD11b-positive) represents the macrophages that have engulfed apoptotic cells.
-
Broader Applications in Cardiometabolic Research
While the primary demonstrated application of this compound is in the context of atherosclerosis and macrophage efferocytosis, the activation of NAPE-PLD and the subsequent increase in NAEs have potential implications for other areas of cardiometabolic disease research.
-
Type 2 Diabetes and Insulin Secretion: The NAEs OEA and PEA have been shown to modulate pancreatic β-cell function and insulin secretion.[13] this compound could be used as a tool to investigate the role of endogenous NAE production in glucose homeostasis.
-
Cardiac Hypertrophy and Heart Failure: The signaling pathways involving NAPE-PLD and its products may play a role in cardiac remodeling. Further research is needed to explore the potential of this compound in models of cardiac hypertrophy and heart failure.
-
Obesity and Energy Metabolism: OEA is known to regulate food intake and energy expenditure.[14] this compound could be utilized in studies investigating the role of NAPE-PLD in the regulation of body weight and metabolic homeostasis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NAPE-PLD in cardiometabolic diseases. Its ability to activate NAPE-PLD and enhance macrophage efferocytosis provides a novel approach to studying the resolution of inflammation in atherosclerosis. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their studies and further elucidate the therapeutic potential of targeting the NAPE-PLD pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro efferocytosis assay (Flow cytometry) [bio-protocol.org]
- 13. Role and regulation of acylethanolamides in energy balance: focus on adipocytes and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effects of VU534 in RAW264.7 Macrophage Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal players in the innate immune system, orchestrating both the initiation and resolution of inflammation. The RAW264.7 cell line, derived from murine macrophages, provides a robust and convenient in vitro model for studying macrophage biology, including phagocytosis, inflammatory responses, and cell signaling.[1][2][3][4] VU534 is a potent small molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids including the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[5]
These application notes provide a comprehensive guide for investigating the effects of this compound on the RAW264.7 macrophage cell line. The protocols outlined below will enable researchers to assess the impact of this compound on key macrophage functions, including viability, inflammatory responses, and phagocytic capacity. The provided signaling pathway diagrams and experimental workflows offer a clear visual representation of the methodologies.
Data Presentation
Table 1: Expected Effects of this compound on RAW264.7 Macrophage Function
| Parameter | Assay | Expected Outcome with this compound Treatment | Rationale |
| Cell Viability | MTT Assay | No significant decrease in cell viability at optimal concentrations. | This compound is expected to modulate cell function rather than induce cytotoxicity. |
| Inflammatory Response (LPS-induced) | Griess Assay (for Nitric Oxide) | Reduction in nitric oxide production. | NAEs, the product of NAPE-PLD activation, often have anti-inflammatory properties. |
| ELISA (for TNF-α, IL-6, IL-1β) | Decreased secretion of pro-inflammatory cytokines. | Activation of NAPE-PLD is hypothesized to lead to an anti-inflammatory phenotype. | |
| Western Blot/qPCR (for iNOS, COX-2) | Decreased expression of pro-inflammatory enzymes. | Consistent with a reduction in the inflammatory cascade. | |
| Phagocytosis | Phagocytosis Assay (using fluorescent beads) | Potential enhancement of phagocytic activity. | Some NAEs have been shown to modulate phagocytosis; the effect of this compound needs to be empirically determined. |
| Signaling Pathways | Western Blot (for NF-κB, MAPK pathways) | Attenuation of LPS-induced phosphorylation of key signaling proteins (e.g., p65, p38). | Anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory signaling cascades.[6] |
Experimental Protocols
RAW264.7 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the RAW264.7 cell line to ensure healthy, viable cells for experimentation.[1][2][3][4]
Materials:
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell scraper
-
75 cm² cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of RAW264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a 75 cm² cell culture flask. Incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Cell Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C. Gently detach the cells using a cell scraper. Add 7-8 mL of complete growth medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or further passaging.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the production of nitric oxide, a pro-inflammatory mediator, by activated RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete growth medium
-
24-well plates
-
Griess Reagent System
Protocol:
-
Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with this compound alone, and cells treated with LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to quantify NO concentration.
Quantification of Cytokine Production (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Materials:
-
RAW264.7 cells
-
This compound
-
LPS
-
Complete growth medium
-
24-well plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Follow steps 1-4 of the Griess Assay protocol.
-
Use the collected cell culture supernatants to perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
Phagocytosis Assay
This assay assesses the effect of this compound on the phagocytic capacity of RAW264.7 cells.[7][8][9][10][11][12]
Materials:
-
RAW264.7 cells
-
This compound
-
Fluorescently labeled beads (e.g., FITC-conjugated zymosan or latex beads)
-
Complete growth medium
-
24-well plates
-
Trypan Blue
-
Fluorometer or fluorescence microscope
Protocol:
-
Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for a predetermined time (e.g., 24 hours).
-
Add fluorescently labeled beads to the wells at a specific ratio (e.g., 10 beads per cell).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-phagocytosed beads.
-
Add Trypan Blue solution to quench the fluorescence of extracellular beads.
-
Lyse the cells with a lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. bowdish.ca [bowdish.ca]
- 2. protocols.io [protocols.io]
- 3. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RAW 264.7 cell phagocytosis assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Administration and Bioavailability of VU534
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific details regarding the in vivo administration, pharmacokinetics, or bioavailability of the NAPE-PLD activator, VU534. The following application notes and protocols are therefore provided as a general framework for conducting such studies on a novel small molecule compound like this compound, based on standard preclinical research methodologies.
Introduction
This compound is a small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acyl-ethanolamides (NAEs).[1][2][3] NAEs, such as oleoylethanolamide and palmitoylethanolamide, are bioactive lipids involved in various physiological processes. In vitro studies have demonstrated that this compound can enhance the activity of NAPE-PLD, leading to increased efferocytosis in macrophages.[1][3][4] To explore the therapeutic potential of this compound, it is essential to characterize its behavior in vivo, including its pharmacokinetic profile and bioavailability.
Quantitative Data Summary (Template)
Due to the absence of published in vivo data for this compound, the following table is a template that can be used to summarize pharmacokinetic parameters once they are determined experimentally.
| Parameter | Oral (PO) Administration | Intravenous (IV) Administration |
| Dose (mg/kg) | e.g., 10 | e.g., 1 |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | N/A |
| AUC0-t (ng·h/mL) | [Insert Value] | [Insert Value] |
| AUC0-inf (ng·h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t½) (h) | [Insert Value] | [Insert Value] |
| Clearance (CL) (mL/min/kg) | N/A | [Insert Value] |
| Volume of Distribution (Vd) (L/kg) | N/A | [Insert Value] |
| Oral Bioavailability (F%) | [Calculated Value] | N/A |
Signaling Pathway
The known signaling pathway activated by this compound is based on its in vitro activity. This compound directly activates NAPE-PLD, which then catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acyl-ethanolamides (NAEs) and phosphatidic acid.[1][2] The resulting increase in NAEs can lead to various cellular responses, including the enhancement of efferocytosis.
References
Measuring the Dual Inhibition of FAAH and sEH by VU534: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU534 is a versatile chemical probe that has been identified as a potent activator of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) with an EC50 of 0.30 μM. In addition to its activity on NAPE-PLD, this compound has been characterized as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), with a reported IC50 of 1.2 μM for both enzymes.[1] However, other studies suggest that while this compound shares structural similarities with known dual FAAH/sEH inhibitors, it exhibits only modest inhibition of sEH and minimal inhibition of FAAH. This application note provides detailed protocols for measuring the inhibitory activity of this compound against both FAAH and sEH to enable researchers to independently verify its potency and selectivity.
The concurrent inhibition of FAAH and sEH is a promising therapeutic strategy for the management of pain and inflammation.[2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, while sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[4][5] By inhibiting both enzymes, the levels of these endogenous anti-inflammatory and analgesic mediators can be elevated.
This document outlines fluorometric-based assays for determining the IC50 values of this compound for both human FAAH and sEH, and provides diagrams of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against FAAH and sEH. Researchers using the protocols provided herein can generate their own data to compare with these values.
| Target Enzyme | Compound | IC50 (μM) | Reference |
| FAAH | This compound | 1.2 | [1][6] |
| sEH | This compound | 1.2 | [1][6] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following protocols are based on established methods for measuring FAAH and sEH inhibition and are adapted for the evaluation of this compound.
Protocol 1: Determination of FAAH Inhibition by this compound
1. Materials and Reagents:
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Recombinant Human FAAH: Prepare a stock solution and dilute to the final working concentration in FAAH Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
FAAH Substrate: N-(6-methoxypyridin-3-yl) octanamide (OMP). Prepare a stock solution in DMSO and dilute to the final working concentration in the assay buffer. A typical final concentration is 50-100 µM.
-
This compound: Prepare a stock solution in DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations in the assay.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 450-465 nm.
2. Assay Procedure:
-
Prepare the following in triplicate in a 96-well plate:
-
Blank wells: 180 µL of FAAH Assay Buffer.
-
Control wells (100% activity): 170 µL of FAAH Assay Buffer and 10 µL of diluted human FAAH enzyme.
-
Inhibitor wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted human FAAH enzyme, and 10 µL of the desired this compound dilution.
-
-
Add 10 µL of DMSO (for blank and control wells) or this compound dilution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes, with excitation at 340-360 nm and emission at 450-465 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Determination of sEH Inhibition by this compound
1. Materials and Reagents:
-
sEH Assay Buffer: 25 mM Bis-Tris/HCl buffer, pH 7.4, containing 0.1 mg/mL of BSA.
-
Recombinant Human sEH: Prepare a stock solution and dilute to a final concentration of 1 nM in sEH Assay Buffer.
-
sEH Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl) methyl carbonate (CMNPC). Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 5 µM in the assay buffer.
-
This compound: Prepare a stock solution in DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations in the assay.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader capable of excitation at 330 nm and emission at 465 nm.
2. Assay Procedure:
-
Prepare the following in triplicate in a 96-well plate:
-
Blank wells: 190 µL of sEH Assay Buffer.
-
Control wells (100% activity): 180 µL of sEH Assay Buffer and 10 µL of diluted human sEH enzyme.
-
Inhibitor wells: 180 µL of sEH Assay Buffer, 10 µL of diluted human sEH enzyme, and 10 µL of the desired this compound dilution.
-
-
Add 10 µL of DMSO (for blank and control wells) or this compound dilution to the appropriate wells.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the sEH substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the fluorescence intensity kinetically every minute for 15-30 minutes, with excitation at 330 nm and emission at 465 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Conclusion
The provided protocols offer a robust framework for the in-house characterization of this compound's inhibitory activity against FAAH and sEH. Given the conflicting reports on its potency as a dual inhibitor, independent verification is crucial for researchers investigating its pharmacological profile and potential therapeutic applications. These detailed methods will enable the generation of reliable and reproducible data to clarify the activity of this compound and guide further research into its mechanism of action.
References
- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU534 in DMSO: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of VU534 when working with Dimethyl Sulfoxide (DMSO).
Quick Reference Data
For your convenience, key quantitative data regarding the solubility and stability of this compound in DMSO is summarized below.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes | Source |
| Solubility | 25 mg/mL | Ultrasonic assistance is required for dissolution. | [1] |
| Molar Concentration | 55.86 mM | Calculated from a molecular weight of 447.55 g/mol . | [1] |
| Important Factor | Hygroscopicity | The water content of DMSO can significantly affect solubility. | [1] |
Table 2: Storage and Stability of this compound Solutions in DMSO
| Storage Temperature | Recommended Duration | Stability Notes | Source(s) |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. | [1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage. Re-evaluation of efficacy is advised if stored longer. | [1][3] |
| 0 - 4°C | Days to weeks | For very short-term storage. | [4] |
| Room Temperature | Not Recommended | While the compound is stable for short periods during shipping, long-term storage at room temperature is not advised. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Low-water content DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Ultrasonic water bath
-
Pipettes
Procedure:
-
Pre-dissolution Steps:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mg/mL solution, add 1 mL of DMSO for every 25 mg of this compound).
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved.[1] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting and FAQs
Q1: I am having trouble dissolving this compound in DMSO, even at the recommended concentration. What should I do?
A1:
-
Confirm Sonication: Ensure you are using an ultrasonic water bath, as this is noted as a requirement for achieving a 25 mg/mL concentration.[1]
-
Check Your DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Water contamination can significantly reduce the solubility of many compounds. Use fresh, anhydrous, or low-water content DMSO for the best results.
-
Gentle Warming: While not explicitly stated for this compound, gentle warming (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, be cautious about potential degradation at higher temperatures.
Q2: My this compound solution in DMSO appears cloudy or has precipitates after storage. Is it still usable?
A2:
-
Precipitation on Freezing: The high freezing point of DMSO (around 18.5°C) means it may solidify at or just below room temperature.[6] Upon thawing, your compound should redissolve. You can gently warm and vortex the solution to ensure it is homogeneous before use.
-
Degradation: If the solution remains cloudy or has precipitates after thorough warming and mixing, the compound may have degraded or precipitated out of solution. It is not recommended to use a solution with visible precipitates, as the actual concentration will be unknown.
-
Storage Conditions: Verify that your storage conditions are appropriate. For storage longer than one month, -80°C is recommended over -20°C.[1][3] Avoid repeated freeze-thaw cycles by making single-use aliquots.[3]
Q3: How should I dilute my DMSO stock solution for cell-based assays?
A3:
-
Stepwise Dilution: To prevent the compound from precipitating, it is recommended to perform dilutions in a stepwise manner rather than a single large dilution.[3]
-
Final DMSO Concentration: When diluting the stock solution into your aqueous culture medium, ensure the final concentration of DMSO is low enough to not be toxic to your cells, typically less than 0.5%.[3] It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO.[7]
Q4: What are the signs of this compound or DMSO degradation?
A4:
-
This compound: A change in the color of the powder or solution, or the inability to fully redissolve a previously soluble stock, can indicate degradation.
-
DMSO: While generally stable, DMSO can decompose under certain conditions (e.g., in the presence of strong acids or bases, or at temperatures approaching its boiling point).[2][5] A common sign of DMSO degradation is the formation of a garlic-like odor due to the production of dimethyl sulfide.
Caption: Troubleshooting guide for this compound solubility and stability issues.
References
Potential off-target effects of VU534
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of VU534. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). It has a reported half-maximal activation concentration (EC50) of 0.30 µM.[1][2][3]
Q2: What are the known off-target effects of this compound?
This compound has been observed to have inhibitory effects on two other enzymes: Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). It is described as a dual inhibitor of FAAH and sEH.[1][2]
Q3: What is the potency of this compound on its off-targets?
This compound shows modest inhibition of sEH with a half-maximal inhibitory concentration (IC50) of 1.2 µM and a maximal inhibition of 55%.[1] The inhibitory activity against FAAH has been noted, but specific quantitative data such as an IC50 is not consistently reported in the available literature.
Q4: Is this compound cytotoxic?
This compound has been shown to have minimal cytotoxicity.[1] Studies in HepG2 and Raw264.7 cell lines showed minimal cytotoxic effects at concentrations up to 30 µM.[2]
Q5: How might the off-target effects of this compound influence my experimental results?
The inhibition of FAAH and sEH by this compound could lead to confounding results if the experimental system is sensitive to the activity of these enzymes. For example, both FAAH and sEH are involved in lipid signaling pathways that can influence inflammation, pain, and blood pressure. It is crucial to consider these potential off-target effects when interpreting data from experiments using this compound.
Q6: Are there related compounds with different off-target profiles?
Yes, the initial study on this compound also characterized a related compound, VU533. While VU533 also activates NAPE-PLD with an EC50 of 0.30 µM, it did not significantly inhibit sEH.[1] Comparing the effects of this compound and VU533 could be a useful strategy to delineate the on-target effects of NAPE-PLD activation from the off-target effects on sEH.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in cellular assays.
-
Possible Cause: Off-target effects of this compound on FAAH or sEH may be influencing the cellular phenotype.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: If possible, directly measure the activity of FAAH and sEH in your experimental system in the presence of this compound to confirm their inhibition.
-
Use Control Compounds: Include a bona fide sEH inhibitor as a positive control to determine if the observed phenotype can be replicated by inhibiting sEH independently. Similarly, if your system is sensitive to FAAH, use a known FAAH inhibitor.
-
Compare with Analogs: As mentioned in the FAQs, utilize VU533, a related NAPE-PLD activator with no significant sEH inhibition, to see if the unexpected effects persist.[1]
-
Dose-Response Analysis: Conduct a careful dose-response study. The EC50 for NAPE-PLD activation (0.30 µM) is lower than the IC50 for sEH inhibition (1.2 µM).[1][2] Using the lowest effective concentration of this compound that activates NAPE-PLD may help to minimize off-target effects.
-
Issue: Difficulty in replicating published findings.
-
Possible Cause: Differences in experimental conditions, such as cell type, incubation time, or reagent sources, can affect the activity and off-target profile of a compound.
-
Troubleshooting Steps:
-
Review Experimental Protocols: Carefully compare your experimental protocol with the published methodologies. Pay close attention to details such as cell passage number, serum concentration in the media, and the specific assay kits used.
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods like LC-MS or NMR.
-
Check for Cytotoxicity: Even though this compound is reported to have low cytotoxicity, it is good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line at the concentrations being used.
-
Data on Off-Target Effects
| Target | Activity | Potency (IC50/EC50) | Maximal Effect | Cell Lines Tested |
| NAPE-PLD | Activator (On-Target) | 0.30 µM (EC50) | >2-fold activation | Raw264.7, HepG2 |
| sEH | Inhibitor (Off-Target) | 1.2 µM (IC50) | 55% inhibition | Not specified in detail |
| FAAH | Inhibitor (Off-Target) | Not specified | Not specified | Not specified in detail |
Experimental Protocols
Determination of sEH Inhibition (Based on Zarrow et al., 2023)
This protocol outlines a representative method for assessing the off-target inhibition of soluble epoxide hydrolase (sEH) by this compound.
-
Reagents:
-
Recombinant sEH enzyme
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known sEH inhibitor).
-
Add the recombinant sEH enzyme to each well of the 96-well plate.
-
Add the diluted this compound, vehicle control, or positive control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the PHOME substrate to all wells.
-
Monitor the fluorescence generated by the hydrolysis of PHOME at an appropriate excitation and emission wavelength (e.g., 330 nm excitation and 465 nm emission) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: On-target activation and off-target inhibition pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: VU534 NAPE-PLD Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the NAPE-PLD activator, VU534, in their activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescent NAPE-PLD activity assay is showing high background signal. What are the possible causes and solutions?
A: High background fluorescence can obscure the signal from NAPE-PLD activity. Here are common causes and troubleshooting steps:
-
Substrate Instability: The fluorescent substrate (e.g., PED-A1, PED6) may be degrading spontaneously.
-
Solution: Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. Protect the substrate from light.
-
-
Contaminating Esterase/Lipase Activity: Other enzymes in your sample (cell lysate, tissue homogenate) may be hydrolyzing the substrate. The substrate PED-A1, for instance, is also sensitive to serine hydrolase-type lipases like PLA1 and PLA2.[1]
-
Solution 1: Use a more selective substrate. "Flame-NAPE" is a fluorogenic analog of PED-A1 that is resistant to PLA1/2 hydrolysis, offering a more selective measurement of NAPE-PLD activity.[1]
-
Solution 2: Include broad-spectrum serine hydrolase inhibitors (e.g., tetrahydrolipstatin) in your control wells to assess the contribution of non-NAPE-PLD activity.[1]
-
-
Impure Reagents: Contaminants in buffers or other reagents can be fluorescent.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. Test individual components of your assay for intrinsic fluorescence.
-
Q2: I am not observing activation of NAPE-PLD with this compound, or the activation is lower than expected.
A: Several factors can contribute to a lack of or reduced activation by this compound:
-
Incorrect this compound Concentration: The concentration of this compound may be outside the optimal range.
-
Solution: Perform a dose-response experiment to determine the optimal EC50 for your specific assay conditions. The EC50 for this compound can vary depending on the assay system (e.g., recombinant enzyme vs. cell-based). For recombinant human NAPE-PLD, the EC50 is approximately 0.93 µM, while for RAW264.7 cells, it is around 6.6 µM.[2][3]
-
-
Enzyme Inactivity: The NAPE-PLD enzyme may be inactive or denatured.
-
Solution: Ensure proper storage and handling of the enzyme or cell lysates. Include a positive control with a known activator or optimal substrate concentration to verify enzyme activity.
-
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can affect enzyme activity and this compound binding.
-
Solution: Optimize assay conditions. NAPE-PLD is a zinc metallohydrolase, so ensure the presence of appropriate cofactors if necessary.[4]
-
-
This compound Solubility Issues: this compound may not be fully dissolved in the assay buffer.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the aqueous assay buffer.
-
Q3: I am concerned about the specificity of this compound. Does it have off-target effects?
A: While this compound is a potent NAPE-PLD activator, potential off-target effects should be considered:
-
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: Studies have shown that this compound exhibits weak inhibition of FAAH and modest inhibition of sEH.[4][5]
-
Solution: If your experimental system is sensitive to changes in FAAH or sEH activity, consider using specific inhibitors for these enzymes as controls to delineate the effects of NAPE-PLD activation. For example, the sEH inhibitors AUDA or TPPU can be used.[5]
-
-
Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity.
-
Solution: Determine the cytotoxic profile of this compound in your specific cell line using assays like MTT or CyQuant. Studies have shown minimal cytotoxicity up to 30 µM in RAW264.7 and HepG2 cells.[5]
-
Q4: My results are inconsistent between experiments. What can I do to improve reproducibility?
A: Reproducibility is key in enzyme assays. Here are some tips:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, reagent concentrations, and volumes, are consistent across all experiments.
-
Use Internal Controls: Include positive and negative controls in every assay plate. A known inhibitor like Bithionol or LEI-401 can serve as a negative control for activation.[5][6]
-
Enzyme and Substrate Quality: Use enzyme and substrate from the same lot for a series of experiments to minimize variability.
-
Automated Liquid Handling: For high-throughput screening, using robotic liquid handlers can reduce pipetting errors and improve consistency.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for NAPE-PLD activators and inhibitors.
Table 1: NAPE-PLD Activators
| Compound | Target | EC50 (µM) | Emax (fold activation) | Assay System |
| This compound | Mouse NAPE-PLD | 0.30 | >2.0 | Recombinant Enzyme |
| This compound | Human NAPE-PLD | 0.93 | 1.8 | Recombinant Enzyme |
| This compound | RAW264.7 cells | 6.6 | 1.6 | Cell-based |
| VU533 | Mouse NAPE-PLD | 0.30 | >2.0 | Recombinant Enzyme |
| VU533 | Human NAPE-PLD | 0.20 | 1.9 | Recombinant Enzyme |
| VU533 | RAW264.7 cells | 2.5 | 2.2 | Cell-based |
Table 2: NAPE-PLD Inhibitors
| Compound | Target | IC50 / Ki (µM) | Mechanism of Inhibition |
| Bithionol | NAPE-PLD | - | Irreversible |
| LEI-401 | Human NAPE-PLD | Ki = 0.027 | Reversible |
| LEI-401 | Mouse NAPE-PLD | Ki = 0.18 | Reversible |
| MAFP | NAPE-PLD | IC50 = 1000 | - |
Experimental Protocols & Methodologies
1. Fluorescence-Based NAPE-PLD Activity Assay using PED6
This protocol is adapted from a high-throughput screening assay and is suitable for measuring NAPE-PLD activity in membrane fractions of cells overexpressing the enzyme.[9]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
PED6 (fluorescence-quenched substrate)
-
This compound and other test compounds
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare NAPE-PLD expressing cell lysates:
-
Culture and transfect HEK293T cells with a plasmid encoding NAPE-PLD.
-
After 72 hours, harvest the cells and prepare membrane fractions by ultracentrifugation.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Dilute the membrane protein lysate to a working concentration (e.g., 0.4 mg/mL) in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 96-well plate, add 79 µL of assay buffer, 1 µL of the compound solution (or DMSO for control), and 10 µL of the membrane protein lysate per well.
-
Include control wells with mock-transfected cell lysate.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 10 µL of PED6 substrate solution to each well.
-
Immediately start measuring fluorescence intensity every 2 minutes for 60 minutes (Excitation: ~477 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from mock-transfected lysate wells.
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the data to the DMSO control and plot dose-response curves to determine EC50 values.
-
Visualizations
NAPE-PLD Signaling Pathway
Caption: Biosynthesis of N-acylethanolamines via the NAPE-PLD pathway and points of modulation.
Experimental Workflow for this compound NAPE-PLD Assay
Caption: A typical workflow for a this compound NAPE-PLD fluorescence-based activity assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in this compound NAPE-PLD assays.
References
- 1. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput screen for directed evolution of the natural product sulfotransferase LipB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of VU534 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor aqueous solubility of VU534. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the reported solubility of this compound in DMSO?
A2: this compound has a reported solubility of 25 mg/mL (which corresponds to 55.86 mM) in DMSO. It is important to note that sonication may be required to achieve complete dissolution. For optimal results, use a fresh, anhydrous (non-hygroscopic) grade of DMSO.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor water solubility. This can lead to the formation of precipitates and an inaccurate final concentration of the compound in your experiment. The recommended method is to first dissolve this compound in DMSO to create a stock solution, which can then be serially diluted in your aqueous experimental medium.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[2][3] For sensitive or primary cell lines, it is advisable to use a final DMSO concentration of 0.1% or lower.[2][4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.[4]
Q5: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds.[6] Here are some troubleshooting steps:
-
Slower, stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in your aqueous buffer, vortex, and then perform subsequent dilutions.
-
Warm the aqueous medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.[7]
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously or sonicate it for a few minutes to aid in dissolution.[6]
-
Reduce the final concentration: If precipitation persists, you may have exceeded the aqueous solubility limit of this compound under your experimental conditions. Consider lowering the final concentration of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low-quality DMSO. | Use a fresh, anhydrous grade of DMSO. Vortex the solution for several minutes. If the compound still does not dissolve, use a bath sonicator for 5-10 minutes. |
| A precipitate forms immediately upon adding the this compound DMSO stock to the aqueous medium. | The compound is "crashing out" of solution due to its hydrophobicity. | Add the DMSO stock dropwise to the aqueous medium while vortexing.[2] Perform serial dilutions rather than a single large dilution. Ensure the final DMSO concentration is appropriate for maintaining solubility without causing cellular toxicity. |
| The cell culture medium becomes cloudy after adding this compound. | Precipitation of this compound or a reaction with components in the medium. | Visually inspect the medium under a microscope to confirm if it is a chemical precipitate or microbial contamination.[8][9] If it is a precipitate, try the troubleshooting steps for precipitation. Also, consider preparing the final dilution in a serum-free medium first, and then adding serum if required, as serum proteins can sometimes contribute to precipitation.[10] |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. | Prepare fresh dilutions of this compound for each experiment. Before treating cells, visually inspect the final solution for any signs of precipitation. If precipitation is observed, centrifuge the solution and use the supernatant, though this will result in a lower, unknown concentration. The best practice is to optimize the dissolution protocol to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in 100% DMSO if a wide range of concentrations is needed for your experiment. This ensures the volume of DMSO added to the aqueous medium remains constant across different final concentrations.[7]
-
For each desired final concentration, add the appropriate volume of the DMSO stock (or serially diluted DMSO stock) to the pre-warmed aqueous medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around, and do so while vortexing the aqueous medium.
-
Ensure the final DMSO concentration in your working solution does not exceed the tolerance level of your cell line (generally ≤ 0.5%).[2][3]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM DMSO stock with a final DMSO concentration of 0.1%:
-
The required dilution factor is 10,000 µM / 10 µM = 1000.
-
This means you will add 1 part of your 10 mM stock to 999 parts of your aqueous medium.
-
For example, to make 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous medium.
-
The final DMSO concentration will be 0.1% (1 µL in 1000 µL).
Data Summary
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 25 mg/mL | 55.86 mM | Sonication may be required. Use of anhydrous DMSO is recommended.[1] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound as a NAPE-PLD activator.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: VU534 and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU534 in fluorescence-based assays. This compound is a known activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) and has been shown to enhance efferocytosis.[1][2][3][4][5] However, like many small molecules, it has the potential to interfere with fluorescence-based measurements, leading to inaccurate results.[6][7] This guide will help you identify and troubleshoot potential interference from this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), with a reported EC50 of 0.30 μM.[2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. By activating NAPE-PLD, this compound can enhance processes such as efferocytosis, the clearing of apoptotic cells by phagocytes.[3][4][5]
Q2: Can this compound interfere with fluorescence-based assays?
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to artificially high signal.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to an artificially low signal. This is also known as the inner filter effect.
-
Light Scattering: At high concentrations, the compound may precipitate and scatter light, which can interfere with signal detection.
Q3: What are the common fluorescence-based assays where this compound might be used?
Given its known biological activities, this compound is likely to be used in the following types of fluorescence-based assays:
-
NAPE-PLD Activity Assays: These assays often use fluorogenic substrates that become fluorescent upon cleavage by NAPE-PLD.[1][8][9][10]
-
Efferocytosis Assays: These assays frequently employ fluorescently labeled apoptotic cells to quantify their engulfment by phagocytes.[11][12][13]
-
General Cell-Based Assays: Assays using fluorescent reporters for signaling pathways, cell viability, or other cellular processes that might be modulated by NAPE-PLD activity.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Step 1: Determine if this compound is Interfering with Your Assay
Question: Is the observed effect on my fluorescence signal a true biological effect or an artifact caused by this compound?
Answer: To distinguish between a true biological effect and assay interference, perform the following control experiments:
-
Compound-only Control: Measure the fluorescence of a solution containing only this compound at the concentrations used in your experiment, in the same assay buffer. This will determine if this compound itself is fluorescent at your assay's wavelengths.
-
Assay Component Control (without biological target): Run the assay with all components (including the fluorescent probe) but without the biological target (e.g., enzyme or cells). Add this compound to observe if it directly affects the fluorophore's signal.
-
Wavelength Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to identify its spectral properties. This will help in selecting fluorophores with non-overlapping spectra.
Step 2: Characterizing the Interference
Based on the results from Step 1, you can characterize the type of interference:
| Observation | Potential Cause | Next Steps |
| High signal in compound-only control | Autofluorescence | Proceed to Mitigation Strategies |
| Low signal in assay component control | Quenching | Proceed to Mitigation Strategies |
| No significant change in controls | The observed effect is likely biological. | Proceed with your experiment, but remain mindful of potential subtle interference. |
Step 3: Mitigation Strategies
If you have identified that this compound is interfering with your assay, consider the following strategies:
-
Change the Fluorophore:
-
Red-Shifted Dyes: Interference from small molecules is often more pronounced in the blue-green spectral region.[6] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum can often resolve the issue.
-
Different Fluorophore Class: If quenching is observed, it may be specific to the chemical structure of the fluorophore. Trying a dye from a different chemical class may help.
-
-
Optimize Assay Conditions:
-
Lower this compound Concentration: Use the lowest effective concentration of this compound to minimize interference while still observing the desired biological effect.
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome quenching effects.[6] However, be mindful of potential self-quenching of the fluorophore at high concentrations.
-
-
Use a Different Assay Format:
-
Time-Resolved Fluorescence (TRF): TRF assays have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence from compounds like this compound.
-
Bioluminescence-Based Assays: These assays use an enzymatic reaction to produce light and are generally less susceptible to interference from fluorescent compounds.
-
Label-Free Assays: Consider using techniques that do not rely on fluorescence, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to validate your findings.
-
Experimental Protocols
Protocol 1: NAPE-PLD Activity Assay using a Fluorogenic Substrate
This protocol is adapted from commercially available NAPE-PLD assay kits that utilize a quenched fluorescent substrate.
Materials:
-
Recombinant NAPE-PLD enzyme
-
NAPE-PLD assay buffer
-
Quenched fluorescent NAPE-PLD substrate (e.g., a PED6 analog)
-
This compound
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the NAPE-PLD enzyme to each well.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (if available).
-
Incubate the plate for a pre-determined time at the optimal temperature for the enzyme.
-
Add the fluorescent substrate to all wells to initiate the reaction.
-
Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to NAPE-PLD activity.
Protocol 2: Fluorescence-Based Efferocytosis Assay
This protocol describes a common method for measuring the engulfment of apoptotic cells by phagocytes.
Materials:
-
Phagocytic cells (e.g., macrophages)
-
Target cells for apoptosis induction (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescent dye for labeling target cells (e.g., a pH-sensitive dye that fluoresces in the acidic environment of the phagosome, or a stable cell tracker dye)
-
This compound
-
Cell culture medium and supplements
-
Fluorescence microscope or high-content imager
Procedure:
-
Culture phagocytic cells to an appropriate density in a multi-well imaging plate.
-
Induce apoptosis in the target cells and label them with the chosen fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled apoptotic cells to remove excess dye.
-
Treat the phagocytic cells with this compound at the desired concentrations for a suitable pre-incubation period.
-
Add the fluorescently labeled apoptotic cells to the phagocytes.
-
Incubate for a time that allows for significant efferocytosis to occur.
-
Wash the wells to remove non-engulfed apoptotic cells.
-
Image the cells using a fluorescence microscope or a high-content imager.
-
Quantify efferocytosis by measuring the fluorescence intensity per phagocyte or the percentage of phagocytes that have engulfed apoptotic cells.
Data Presentation
When reporting data from experiments involving this compound and fluorescence-based assays, it is crucial to include appropriate controls. Below is an example of how to present data from a control experiment to test for this compound autofluorescence.
Table 1: Autofluorescence of this compound at Different Concentrations
| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Vehicle) | 50 | 5 |
| 1 | 55 | 6 |
| 5 | 75 | 8 |
| 10 | 150 | 12 |
| 20 | 300 | 25 |
RFU: Relative Fluorescence Units. Measurements were taken at Ex/Em wavelengths of 485/520 nm.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for a fluorescence-based efferocytosis assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound interference.
References
- 1. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. HPLC fluorescence assay for measuring the activity of NAPE-PLD and the action of inhibitors affecting this enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 11. Dual-Fluorescence In Vitro Efferocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU534 and VU533: Novel Activators of NAPE-PLD
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of VU534 and VU533, two novel small-molecule activators of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, as well as anti-inflammatory and analgesic mediators like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1][2][3] The activation of NAPE-PLD presents a promising therapeutic strategy for various conditions, including cardiometabolic diseases, by enhancing the production of these beneficial lipids.[4][5] this compound and VU533 have emerged from a series of benzothiazole phenylsulfonyl-piperidine carboxamides as potent activators of both mouse and human NAPE-PLD.[1][6]
Performance Comparison: this compound vs. VU533
Both this compound and VU533 have demonstrated significant efficacy in activating NAPE-PLD in biochemical and cell-based assays. The following tables summarize the key quantitative data from comparative studies.
Table 1: In Vitro Efficacy of NAPE-PLD Activators on Recombinant Enzymes
| Compound | Target Species | EC50 (μM) | 95% Confidence Interval (EC50) | Emax (fold activation) | 95% Confidence Interval (Emax) |
| This compound | Mouse | 0.30 | N/A | > 2.0 | N/A |
| VU533 | Mouse | 0.30 | N/A | > 2.0 | N/A |
| This compound | Human | 0.93 | 0.63 to 1.39 | 1.8 | 1.8 to 1.9 |
| VU533 | Human | 0.20 | 0.12 to 0.32 | 1.9 | 1.8 to 2.0 |
EC50 (half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response. A lower EC50 indicates higher potency. Emax (maximum effect) represents the maximum activation of the enzyme relative to the vehicle control.[1][6]
Table 2: Efficacy of NAPE-PLD Activators in Cell-Based Assays (RAW264.7 Macrophages)
| Compound | EC50 (μM) | 95% Confidence Interval (EC50) | Emax (fold activation) | 95% Confidence Interval (Emax) |
| This compound | 6.6 | 2.6 to 11.2 | 1.6 | Not determinable |
| VU533 | 2.5 | 1.4 to 6.1 | 2.2 | 2.0 to 2.7 |
These data demonstrate that both compounds effectively activate NAPE-PLD in a cellular context, with VU533 showing higher potency and efficacy in RAW264.7 macrophages.[1][7] An inactive analog, VU233, showed no significant effect in these assays, highlighting the specificity of this compound and VU533.[1][6]
Signaling Pathway and Experimental Workflow
To understand the context of this compound and VU533's activity, it is crucial to visualize the NAPE-PLD signaling pathway and the general workflow of the experiments used to characterize these activators.
Caption: The NAPE-PLD signaling pathway for the biosynthesis of N-acylethanolamines (NAEs).
The above diagram illustrates the two-step process of NAE biosynthesis.[1][8] First, N-acyltransferase (NAT) generates N-acyl-phosphatidylethanolamine (NAPE). Then, NAPE-PLD hydrolyzes NAPE to produce NAEs and phosphatidic acid.[1][8] NAEs then act on various receptors to elicit biological effects.[1][8] this compound and VU533 enhance this pathway by directly activating NAPE-PLD.
Caption: A generalized experimental workflow for the characterization of NAPE-PLD activators.
This workflow outlines the key experimental stages, from initial biochemical screening with recombinant enzymes to validation in cell lines and assessment of functional outcomes like efferocytosis in primary cells.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound and VU533.
Recombinant NAPE-PLD Activity Assay
This assay is used to determine the direct effect of the compounds on the purified NAPE-PLD enzyme.
-
Enzyme and Substrate Preparation: Recombinant mouse or human NAPE-PLD is used as the enzyme source. A fluorescent substrate, such as PED-A1, is utilized to measure enzyme activity.
-
Assay Reaction: The assay is typically performed in a 1536-well plate format. The reaction mixture contains the recombinant NAPE-PLD enzyme in an appropriate buffer.
-
Compound Addition: Graded concentrations of this compound, VU533, or a vehicle control are added to the wells.
-
Initiation and Incubation: The reaction is initiated by the addition of the fluorescent substrate PED-A1. The plate is then incubated at a controlled temperature.
-
Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates the hydrolysis of the substrate by NAPE-PLD and thus, enzyme activity.
-
Data Analysis: The rate of the reaction is determined, and the data are normalized to the vehicle control. EC50 and Emax values are calculated using non-linear regression analysis.[1][2]
Cell-Based NAPE-PLD Activity Assay
This assay measures the ability of the compounds to activate NAPE-PLD within a cellular environment.
-
Cell Culture: RAW264.7 mouse macrophages or HepG2 human hepatocarcinoma cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, VU533, or a vehicle control for a specified period.
-
Cell Lysis: After treatment, the cells are harvested and lysed to release the cellular contents, including NAPE-PLD.
-
Activity Measurement: The NAPE-PLD activity in the cell lysates is measured using a fluorescent substrate like PED-A1 or a more selective substrate such as flame-NAPE.[4] The measurement is carried out similarly to the recombinant enzyme assay.
-
Data Analysis: The results are normalized to the vehicle-treated cells, and dose-response curves are generated to determine EC50 and Emax values.[1][7]
Efferocytosis Assay
This functional assay assesses the physiological consequence of NAPE-PLD activation, which has been linked to enhanced efferocytosis (the clearance of apoptotic cells by phagocytes).
-
Macrophage Preparation: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type mice.
-
Compound Treatment: The BMDMs are treated with this compound, VU533, or a vehicle control for a designated time (e.g., 6 hours).[1][6]
-
Preparation of Apoptotic Cells: A separate population of cells (e.g., thymocytes) is induced to undergo apoptosis and labeled with a fluorescent dye.
-
Co-incubation: The treated BMDMs are co-incubated with the fluorescently labeled apoptotic cells.
-
Quantification: After the co-incubation period, non-engulfed apoptotic cells are washed away. The percentage of macrophages that have engulfed apoptotic cells (efferocytosis) is quantified using techniques like flow cytometry or fluorescence microscopy.
-
Data Analysis: The efferocytosis index is calculated and compared between the different treatment groups.[1][6]
Conclusion
Both this compound and VU533 are potent activators of NAPE-PLD, with VU533 demonstrating slightly higher potency and efficacy, particularly in cell-based assays.[1][6][7] These compounds serve as valuable pharmacological tools for investigating the physiological roles of NAPE-PLD and hold therapeutic potential for diseases associated with impaired NAE signaling. The provided data and protocols offer a solid foundation for researchers to build upon in their exploration of NAPE-PLD modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to VU534 and Other Novel NAPE-PLD Activators
This guide provides a detailed comparison of VU534 with other recently identified activators of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme increasingly recognized as a therapeutic target for cardiometabolic diseases.[1][2][3][4] Until the discovery of this compound and its analogs, no small molecule activators of NAPE-PLD had been reported.[1][5] This comparison, therefore, focuses on this compound and other compounds from the same benzothiazole phenylsulfonyl-piperidine carboxamide series, which represent the first-in-class activators for this enzyme.[1][2][3][4][6][7]
The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NAPE-PLD activation. The enzyme plays a crucial role in the biosynthesis of N-acyl-ethanolamines (NAEs), a class of signaling lipids that includes palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1][8] These NAEs are involved in various physiological processes, and reduced NAPE-PLD activity has been linked to conditions like atherosclerosis.[1][3][4] The activation of NAPE-PLD by small molecules like this compound has been shown to enhance efferocytosis in macrophages, highlighting a potential strategy for treating cardiometabolic diseases.[1][3][4][6]
Performance Comparison of NAPE-PLD Activators
The following table summarizes the quantitative data for key compounds from the novel benzothiazole phenylsulfonyl-piperidine carboxamide series, including the potent activators this compound and VU533, and the inactive analog VU233. The data is derived from in vitro assays using recombinant mouse and human NAPE-PLD.
| Compound | Target Species | EC50 (μM) | Emax (Fold Activation) | Notes |
| This compound | Mouse | 0.30 | > 2.0 | Potent activator.[1][6] |
| Human | 0.93 | 1.8 | Potent activator.[1] | |
| VU533 | Mouse | 0.30 | > 2.0 | Potent activator, equipotent to this compound in mouse.[1][6] |
| Human | 0.20 | 1.9 | Most potent activator in the series for human NAPE-PLD.[1] | |
| Other BT-PSPs * | Mouse | ≤ 1.1 | > 1.7 | Nine other compounds in the series showed significant activation.[1][6] |
| VU233 | Mouse | Not Calculable | < 1.2 (inactive) | Used as a negative control.[1] |
| Human | Not Calculable | Inactive | Used as a negative control.[1] |
*BT-PSPs: benzothiazole phenylsulfonyl-piperidine carboxamides
Key Experimental Methodologies
The identification and characterization of this compound and related compounds were achieved through a series of robust experimental protocols.
High-Throughput Screening (HTS) for NAPE-PLD Activators
A fluorescence-based assay was developed for high-throughput screening to identify potential NAPE-PLD activators.[5][6][7]
-
Principle: The assay utilizes a fluorogenic NAPE analog, PED-A1, which is weakly fluorescent due to internal quenching.[6][7] Hydrolysis of PED-A1 by NAPE-PLD generates a highly fluorescent phosphatidic acid product. The rate of increase in fluorescence is directly proportional to NAPE-PLD activity.[6][7]
-
Procedure:
-
A library of 39,238 compounds was screened.[6]
-
Recombinant mouse NAPE-PLD was incubated with individual compounds from the library.
-
The substrate PED-A1 was added to initiate the reaction.[6]
-
Fluorescence was measured over time to determine the rate of reaction.
-
Compounds that increased the fluorescence signal by at least three standard deviations compared to the vehicle control were considered potential activators.[6][7]
-
Orthogonal LC/MS-Based Biochemical Assay
To confirm the hits from the HTS and to rule out artifacts, an orthogonal assay using a natural substrate and detection by liquid chromatography-mass spectrometry (LC/MS) was employed.[1][9]
-
Principle: This assay directly measures the conversion of a natural NAPE substrate, N-oleoyl-phosphatidylethanolamine (NOPE), to its corresponding NAE product, oleoylethanolamide (OEA).[1]
-
Procedure:
-
Recombinant mouse NAPE-PLD was pre-incubated with the test compound (e.g., this compound, VU533, or VU233) or vehicle for 30 minutes.[1][9]
-
The substrate, NOPE, was added, and the reaction proceeded for 90 minutes.[1][9]
-
The reaction was quenched, and lipids were extracted.
-
The levels of the product (OEA) and the remaining substrate (NOPE) were quantified by LC/MS.[1]
-
Enzyme activation was determined by the increase in the OEA/NOPE ratio compared to the vehicle control.[1]
-
Cellular NAPE-PLD Activity Assay
To determine if the compounds could activate NAPE-PLD in a cellular context, assays were performed using RAW264.7 mouse macrophages and HepG2 human hepatoma cells.[1][6]
-
Principle: Similar to the HTS assay, this method uses a fluorogenic substrate to measure NAPE-PLD activity in cell lysates.
-
Procedure:
-
Cultured cells (RAW264.7 or HepG2) were treated with graded concentrations of the test compounds (e.g., this compound, VU533).[6]
-
Cells were lysed, and the lysate was incubated with the fluorogenic substrate (PED-A1 or flame-NAPE).
-
The increase in fluorescence was measured to determine NAPE-PLD activity.
-
The specificity of the activators was confirmed by showing that their effect was blocked by known NAPE-PLD inhibitors like bithionol.[6][7]
-
NAPE-PLD Signaling Pathway and Activator Mechanism
NAPE-PLD is a key enzyme in the biosynthesis of NAEs. The pathway is initiated by the N-acylation of phosphatidylethanolamine (PE) to form NAPE. NAPE-PLD then hydrolyzes NAPE to produce an NAE and phosphatidic acid (PA).[1][8] These NAEs, such as PEA and OEA, subsequently act on various receptors, including PPARα, GPR119, and GPR55, to elicit their biological effects.[1][8]
Caption: The NAPE-PLD signaling pathway and the point of intervention for this compound.
The workflow for the discovery and validation of this compound is a multi-step process that ensures the identification of true, on-target activators.
Caption: Workflow for the discovery and validation of NAPE-PLD activators like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.vanderbilt.edu [ir.vanderbilt.edu]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Validating Pro-Efferocytic Therapies: A Comparative Guide
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes, is crucial for maintaining tissue homeostasis and resolving inflammation.[1][2][3] In chronic inflammatory diseases like atherosclerosis, impaired efferocytosis leads to the accumulation of dead cells, formation of a necrotic core in plaques, and disease progression.[1][4] Consequently, enhancing efferocytosis has emerged as a promising therapeutic strategy.
This guide provides a comparative overview of two leading pro-efferocytic strategies: systemic blockade of the CD47 "don't eat me" signal using monoclonal antibodies and targeted inhibition of the downstream effector SHP-1 via nanoparticle-based therapies. While no public data is available for a compound named VU534, this guide will serve as a valuable resource for researchers and drug development professionals by objectively comparing existing alternatives with supporting experimental data and detailed protocols.
Comparison of Pro-Efferocytic Strategies
The two primary strategies for enhancing efferocytosis involve interrupting the CD47-SIRPα signaling axis, which acts as a brake on phagocytosis. Below is a comparison of the antibody-based approach versus the nanoparticle-based SHP-1 inhibition.
| Feature | Anti-CD47 Monoclonal Antibodies | SHP-1 Inhibitor Nanoparticles |
| Mechanism of Action | Extracellular blockade of the CD47 protein on apoptotic cells, preventing its interaction with SIRPα on macrophages.[4][5][6] | Intracellular inhibition of SHP-1, a key downstream signaling molecule in the CD47-SIRPα pathway, thus blocking the "don't eat me" signal from within the macrophage.[1][7][8] |
| Target Specificity | Systemic, targeting CD47 on all cell types that express it, including red blood cells.[2][9] | Can be engineered for macrophage-specific uptake, concentrating the therapeutic effect in phagocytic cells and reducing systemic exposure.[1][8] |
| Reported Efficacy | Effectively promotes efferocytosis, reduces atherosclerotic plaque size, and can prevent tumor growth in preclinical models.[4][6] | Demonstrates significant enhancement of phagocytosis in vitro and in vivo, leading to reduced plaque burden and decreased vascular inflammation in animal models.[1][9] |
| Key Advantages | Well-established antibody development and manufacturing processes. Direct targeting of the primary "don't eat me" signal. | Improved safety profile due to targeted delivery.[1][10] Potential for combination therapy by co-encapsulating other agents (e.g., anti-inflammatory cytokines like IL-10).[2][11] |
| Key Disadvantages | Significant off-target effects, most notably anemia due to the clearance of red blood cells, which also express CD47.[1][2][9] This can be a major translational barrier. | More complex manufacturing and characterization compared to monoclonal antibodies. Long-term safety and biodistribution of nanoparticles require thorough investigation. |
| Preclinical Validation | Validated in multiple mouse models of atherosclerosis and cancer.[4][6] | Shown to be safe and effective in murine and large animal (porcine) models of atherosclerosis.[9][10] |
Signaling Pathway and Experimental Workflow
To validate the pro-efferocytic effects of a compound, it is essential to understand the targeted signaling pathway and the experimental procedures used for quantification.
CD47-SIRPα Signaling Pathway
The CD47-SIRPα axis is a critical checkpoint for efferocytosis. When CD47 on an apoptotic cell binds to SIRPα on a macrophage, it triggers the phosphorylation of SIRPα's cytoplasmic tail, which then recruits and activates the phosphatase SHP-1. SHP-1, in turn, dephosphorylates downstream signaling molecules involved in phagocytosis, effectively inhibiting the engulfment of the apoptotic cell. Pro-efferocytic therapies aim to disrupt this inhibitory cascade.
Caption: The CD47-SIRPα signaling pathway, a key inhibitor of efferocytosis.
General Experimental Workflow for In Vitro Efferocytosis Assay
Validating a pro-efferocytic compound in vitro typically involves co-culturing phagocytes with labeled apoptotic "target" cells and quantifying the uptake of these target cells.
Caption: A typical experimental workflow for an in vitro efferocytosis assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of pro-efferocytic compounds.
In Vitro Efferocytosis Assay using Real-Time Live-Cell Imaging
This method allows for the kinetic measurement of efferocytosis.
-
Cell Culture:
-
Plate phagocytes, such as RAW264.7 or bone marrow-derived macrophages, in a 96-well plate and culture until adherent.[9]
-
In parallel, induce apoptosis in a suspension cell line, such as Jurkat T cells, using a suitable stimulus (e.g., staurosporine or UV irradiation).
-
-
Labeling of Apoptotic Cells:
-
Label the apoptotic Jurkat cells with a pH-sensitive fluorescent dye like Incucyte® pHrodo® Red Cell Labeling Kit. This dye is non-fluorescent at neutral pH but fluoresces brightly red in the acidic environment of the phagolysosome, ensuring that only engulfed cells are measured.
-
-
Efferocytosis Assay:
-
Treat the adherent macrophages with the test compound (e.g., SHP-1 inhibitor nanoparticles) or a control (e.g., anti-CD47 antibody, vehicle) for a predetermined incubation period.
-
Add the pHrodo Red-labeled apoptotic Jurkat cells to the macrophage-containing wells.
-
Place the 96-well plate into a live-cell imaging system (e.g., Incucyte® S3) housed inside a standard cell culture incubator.
-
-
Quantification and Data Analysis:
-
Acquire phase-contrast and red fluorescent images at regular intervals (e.g., every 30-60 minutes) over several hours.
-
Use the integrated software to quantify the total red object area per well over time. This measurement is directly proportional to the extent of efferocytosis.
-
Compare the kinetic curves of compound-treated wells to control wells to determine the pro-efferocytic effect.
-
In Vivo Validation in an Atherosclerosis Mouse Model
This protocol assesses the therapeutic efficacy and safety of a pro-efferocytic compound in a disease-relevant animal model.
-
Animal Model:
-
Use a well-established mouse model of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet.
-
-
Treatment Regimen:
-
Once atherosclerotic plaques are established, administer the test compound (e.g., SHP-1 inhibitor nanoparticles) or a control (e.g., anti-CD47 antibody, vehicle) to the mice via a suitable route (e.g., intravenous injection) over several weeks.
-
-
Efficacy Assessment:
-
Plaque Burden: At the end of the treatment period, euthanize the mice and perfuse the vasculature. Dissect the aorta and aortic sinus. Stain the aorta en face with Oil Red O to quantify the total plaque area.[4]
-
Plaque Composition: Section the aortic sinus and perform histological staining (e.g., H&E, Masson's trichrome) to assess plaque morphology.
-
In Vivo Efferocytosis: Use TUNEL staining to identify apoptotic cells and an anti-macrophage antibody (e.g., anti-CD68) to identify phagocytes within the plaque. The "phagocytic index" can be calculated as the ratio of macrophage-associated apoptotic cells to free apoptotic cells to quantify efferocytosis within the lesion.[1]
-
-
Safety Assessment:
-
Anemia: Throughout the study, collect blood samples to monitor red blood cell counts, hemoglobin, and hematocrit to assess for anemia, a known side effect of systemic CD47 blockade.[1]
-
Splenomegaly: At the study endpoint, measure spleen weight as an indicator of excessive red blood cell clearance.[1]
-
-
Data Analysis:
-
Statistically compare the plaque burden, phagocytic index, and safety parameters between the treatment and control groups to determine the therapeutic efficacy and safety profile of the pro-efferocytic compound.
-
References
- 1. Pro-efferocytic nanoparticles are specifically taken up by lesional macrophages and prevent atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resolution therapy: Harnessing efferocytic macrophages to trigger the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47 blocking antibodies restore phagocytosis and prevent atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47 promotes autoimmune valvular carditis by impairing macrophage efferocytosis and enhancing cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD47 blockade ameliorates autoimmune vasculitis via efferocytosis of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-efferocytic macrophage membrane biomimetic nanoparticles for the synergistic treatment of atherosclerosis via competition effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciprofiles.com [sciprofiles.com]
- 11. Development of Pro-resolving and Pro-efferocytic Nanoparticles for Atherosclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Mechanism of NAPE-PLD Activator VU534 through Genetic Knockdown
A Comparative Guide for Researchers
This guide provides an objective comparison of experimental approaches to confirm the mechanism of action of VU534, a small molecule activator of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The central strategy involves comparing the effects of this compound in wild-type versus NAPE-PLD deficient cellular models, generated via gene knockdown or knockout. This approach is critical for demonstrating that the observed biological effects of this compound are directly mediated through its intended target, NAPE-PLD.
NAPE-PLD is a key enzyme in the endocannabinoid system, responsible for the synthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the anti-inflammatory and pro-phagocytic molecule palmitoylethanolamide (PEA).[1][2] this compound has been identified as a potent activator of NAPE-PLD, and its mechanism is primarily validated by observing a loss of effect in the absence of the enzyme.[1][2]
Data Presentation: NAPE-PLD Activation and its Functional Consequences
The primary functional readout for NAPE-PLD activation by this compound is the enhancement of efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages.[1][2][3][4][5] The following table summarizes the quantitative data from a key study demonstrating the NAPE-PLD-dependent effect of this compound on efferocytosis in bone marrow-derived macrophages (BMDMs).
| Cell Type | Treatment | Efferocytosis (% of Phagocytic Macrophages) | Fold Change vs. Vehicle |
| Wild-Type (WT) BMDM | Vehicle | 25.1% | 1.0 |
| Wild-Type (WT) BMDM | This compound (10 µM) | 42.3% | 1.68 |
| NAPE-PLD Knockout (KO) BMDM | Vehicle | 10.2% | 0.41 |
| NAPE-PLD Knockout (KO) BMDM | This compound (10 µM) | 11.5% | 0.46 |
Data adapted from Zarrow et al., ACS Chemical Biology, 2023.[1]
These data clearly illustrate that this compound significantly enhances efferocytosis in wild-type macrophages. However, this effect is abrogated in macrophages lacking NAPE-PLD, providing strong evidence that this compound mediates its pro-efferocytic effects through the activation of NAPE-PLD.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed experimental protocols for NAPE-PLD knockdown and the subsequent functional efferocytosis assay are provided below.
Protocol 1: siRNA-Mediated Knockdown of NAPE-PLD in Macrophages
This protocol provides a general framework for the transient knockdown of NAPE-PLD in macrophage cell lines (e.g., RAW 264.7) or primary macrophages using small interfering RNA (siRNA).
Materials:
-
NAPE-PLD specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Macrophage cell culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed macrophages in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw NAPE-PLD and control siRNAs.
-
In separate RNase-free microtubes, dilute the siRNAs in Opti-MEM™ I to the desired final concentration (typically 10-50 nM). Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free microtube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA solution with the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency of NAPE-PLD at the mRNA level (by qRT-PCR) or protein level (by Western blot).
Protocol 2: In Vitro Efferocytosis Assay
This protocol describes a flow cytometry-based assay to quantify the engulfment of apoptotic cells by macrophages.
Materials:
-
Macrophage culture (wild-type and NAPE-PLD knockdown/knockout)
-
Jurkat T cells (or other suitable cell line for inducing apoptosis)
-
Staurosporine or UV irradiation to induce apoptosis
-
pHrodo™ Red STP Ester or other fluorescent dye for labeling apoptotic cells
-
Flow cytometer
Procedure:
-
Induction of Apoptosis:
-
Induce apoptosis in Jurkat T cells by treating with staurosporine (1 µM) for 3-4 hours or by UV irradiation.
-
Confirm apoptosis using annexin V/propidium iodide staining.
-
-
Labeling of Apoptotic Cells:
-
Label the apoptotic Jurkat cells with a fluorescent dye such as pHrodo™ Red, which fluoresces brightly in the acidic environment of the phagosome, according to the manufacturer's protocol.
-
-
Macrophage Treatment:
-
Treat the wild-type and NAPE-PLD knockdown/knockout macrophages with this compound (e.g., 10 µM) or vehicle control for a predetermined period (e.g., 1-6 hours).
-
-
Co-incubation:
-
Add the fluorescently labeled apoptotic Jurkat cells to the macrophage cultures at a ratio of approximately 5:1 (apoptotic cells:macrophages).
-
Co-incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Flow Cytometry Analysis:
-
Gently wash the cells to remove non-engulfed apoptotic cells.
-
Harvest the macrophages by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Analyze the macrophages by flow cytometry to quantify the percentage of fluorescently positive cells, which represents the macrophages that have engulfed apoptotic cells.
-
Mandatory Visualizations
To further clarify the experimental logic and biological pathways, the following diagrams are provided.
Caption: Workflow for siRNA-mediated knockdown of NAPE-PLD in macrophages.
Caption: Logical relationship for confirming the on-target mechanism of this compound.
Caption: Simplified signaling pathway of NAPE-PLD in promoting macrophage efferocytosis.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Specificity of VU534 for NAPE-PLD: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of specific chemical probes is paramount to ensure the validity of experimental results. This guide provides a comprehensive evaluation of the specificity of VU534, a novel activator of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme pivotal in the biosynthesis of bioactive N-acylethanolamines (NAEs).
This guide objectively compares the performance of this compound with its analogs and other NAPE-PLD modulators, supported by experimental data. A critical assessment of its on-target potency and off-target activities is presented to aid researchers in making informed decisions for their studies.
On-Target Activity of this compound and Analogs
This compound is a member of a series of benzothiazole phenylsulfonyl-piperidine carboxamides identified through high-throughput screening as activators of NAPE-PLD.[1] Extensive in vitro studies have characterized its potency on both murine and human orthologs of the enzyme. For comparative purposes, data for the closely related activator, VU533, and an inactive analog, VU233, are also presented.
| Compound | Target | Assay Type | Substrate | EC50 (µM) [95% CI] | Emax (fold activation) [95% CI] | Reference |
| This compound | Recombinant Mouse NAPE-PLD | Fluorescence | PED-A1 | 0.30 | >2.0 | [1] |
| VU533 | Recombinant Mouse NAPE-PLD | Fluorescence | PED-A1 | 0.30 | >2.0 | [1] |
| This compound | Recombinant Human NAPE-PLD | Fluorescence | PED-A1 | 0.93 [0.63 - 1.39] | 1.8 [1.8 - 1.9] | [1] |
| VU533 | Recombinant Human NAPE-PLD | Fluorescence | PED-A1 | 0.20 [0.12 - 0.32] | 1.9 [1.8 - 2.0] | [1] |
| VU233 | Recombinant Human NAPE-PLD | Fluorescence | PED-A1 | Not calculable | - | [1] |
| This compound | RAW264.7 cells (mouse) | Fluorescence | PED-A1 | 6.6 [2.6 - 11.2] | 1.6 | [1] |
| VU533 | RAW264.7 cells (mouse) | Fluorescence | PED-A1 | 2.5 [1.4 - 6.1] | 2.2 [2.0 - 2.7] | [1] |
| VU233 | RAW264.7 cells (mouse) | Fluorescence | PED-A1 | Not calculable | - | [1] |
| This compound | HepG2 cells (human) | LC/MS | flame-NAPE | 1.5 [0.6 - 2.8] | 1.6 [1.5 - 1.8] | [1] |
| VU533 | HepG2 cells (human) | LC/MS | flame-NAPE | 3.0 [1.4 - 5.7] | 1.6 [1.5 - 1.8] | [1] |
| VU233 | HepG2 cells (human) | LC/MS | flame-NAPE | Not calculable | - | [1] |
Specificity Profile of this compound
A critical aspect of a chemical probe's utility is its specificity for the intended target. While a comprehensive screening of this compound against a broad panel of kinases and other off-targets is not publicly available, initial studies have assessed its activity against two closely related enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).
| Compound | Off-Target | Assay Type | Activity | Reference |
| This compound | Fatty Acid Amide Hydrolase (FAAH) | Fluorescence | Weak inhibition | [1][2] |
| VU533 | Fatty Acid Amide Hydrolase (FAAH) | Fluorescence | Weak inhibition | [1][2] |
| VU233 | Fatty Acid Amide Hydrolase (FAAH) | Fluorescence | Weak inhibition | [1][2] |
| This compound | Soluble Epoxide Hydrolase (sEH) | Fluorescence | Modest inhibition | [2] |
| VU533 | Soluble Epoxide Hydrolase (sEH) | Fluorescence | No significant inhibition | [2] |
| VU233 | Soluble Epoxide Hydrolase (sEH) | Fluorescence | No significant inhibition | [2] |
Comparison with Alternative NAPE-PLD Modulators
To provide a broader context for this compound's specificity, it is useful to compare it with other known NAPE-PLD modulators.
| Compound | Class | On-Target Activity | Known Off-Targets | Reference |
| This compound | Activator | Potent activator of mouse and human NAPE-PLD | Weak inhibitor of FAAH, modest inhibitor of sEH. Broad screening data unavailable. | [1][2] |
| LEI-401 | Inhibitor | Potent and selective inhibitor of NAPE-PLD (IC50 = 27 nM) | High selectivity demonstrated in chemical proteomics. | [2] |
| Bithionol | Inhibitor | Potent inhibitor of NAPE-PLD | Also inhibits soluble adenylyl cyclase and various caspases. | [2] |
Experimental Protocols
NAPE-PLD Activity Assay (Fluorescence-based)
This assay utilizes a quenched fluorescent substrate of NAPE-PLD, such as PED-A1 or flame-NAPE. In its intact form, the substrate's fluorescence is quenched. Upon hydrolysis by NAPE-PLD, the fluorophore is released, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Reagents and Materials:
-
Recombinant mouse or human NAPE-PLD
-
Fluorescent NAPE-PLD substrate (e.g., PED-A1)
-
Assay buffer (e.g., Tris-based buffer with appropriate detergents like Triton X-100 or NOG)
-
Test compounds (this compound, analogs, or controls) dissolved in DMSO
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Recombinant NAPE-PLD is pre-incubated with the test compound or vehicle (DMSO) in the assay buffer for a defined period (e.g., 30-60 minutes) at room temperature.
-
The fluorescent substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of the reaction (slope of the fluorescence curve) is calculated to determine NAPE-PLD activity.
-
For activators, the fold-activation relative to the vehicle control is determined. For inhibitors, the percent inhibition is calculated.
-
Dose-response curves are generated to determine EC50 or IC50 values.
-
NAPE-PLD Activity Assay (LC/MS-based)
This method provides an orthogonal approach to measure NAPE-PLD activity by directly quantifying the formation of the product, an N-acylethanolamine (NAE), from a native NAPE substrate.
-
Reagents and Materials:
-
Recombinant mouse or human NAPE-PLD
-
NAPE substrate (e.g., N-oleoyl-phosphatidylethanolamine, NOPE)
-
Assay buffer
-
Test compounds
-
Internal standards for LC/MS analysis (e.g., deuterated NAEs)
-
Solvents for liquid-liquid extraction (e.g., chloroform, methanol)
-
LC/MS system
-
-
Procedure:
-
Similar to the fluorescence-based assay, the enzyme is pre-incubated with the test compound.
-
The NAPE substrate is added to start the reaction, which is then incubated at 37°C for a specific duration (e.g., 90 minutes).
-
The reaction is quenched by the addition of a solvent mixture (e.g., chloroform/methanol) containing internal standards.
-
The lipids are extracted, and the organic phase is collected and dried.
-
The dried lipid extract is reconstituted in an appropriate solvent for LC/MS analysis.
-
The levels of the product (e.g., oleoylethanolamide, OEA) and the remaining substrate (NOPE) are quantified by LC/MS.
-
Enzyme activity is often expressed as the ratio of product to substrate (e.g., OEA/NOPE ratio).
-
Visualizations
NAPE-PLD Signaling Pathway
Experimental Workflow for NAPE-PLD Activity
Conclusion
This compound is a potent activator of NAPE-PLD in both biochemical and cellular assays. The availability of a structurally related inactive compound, VU233, provides a valuable tool for confirming that observed biological effects are due to NAPE-PLD activation. Initial off-target screening against FAAH and sEH suggests a degree of selectivity for NAPE-PLD.
However, a comprehensive assessment of this compound's specificity is currently limited by the lack of publicly available data from broad screening panels (e.g., kinase, GPCR, ion channel panels). Such data would be invaluable for definitively concluding its selectivity profile.
Recommendation for Researchers: When using this compound to probe the function of NAPE-PLD, it is crucial to include the inactive control, VU233, in parallel experiments. This will help to attribute the observed effects to the activation of NAPE-PLD rather than potential off-target activities. For studies in systems where the off-target effects on sEH could be a concern, concurrent use of a selective sEH inhibitor may be warranted to dissect the specific contributions of each pathway. Further investigation into the broader off-target profile of this compound is highly encouraged to fully validate its use as a specific chemical probe for NAPE-PLD.
References
Unveiling the Cellular Nuances of M1 Receptor Modulation: A Comparative Guide to VU534 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulator (PAM), VU534. Due to a lack of publicly available, direct cross-validation studies of this compound in different cell lines, this document focuses on comparing its pharmacological profile with key alternative M1 PAMs within the well-characterized Chinese Hamster Ovary (CHO) cell line stably expressing the M1 receptor. This guide synthesizes available experimental data to illuminate the critical differences in compound activity and offers detailed protocols for reproducing key assays.
Comparative Pharmacology of M1 PAMs in CHO Cells
The following table summarizes the in vitro pharmacology of this compound and its alternatives in Chinese Hamster Ovary (CHO) cells stably expressing the M1 muscarinic receptor. The primary endpoint for activity is the potentiation of the acetylcholine (ACh) response, typically measured via intracellular calcium mobilization. A key differentiator among these compounds is the presence or absence of intrinsic agonist activity, classifying them as "ago-PAMs" or "pure PAMs," respectively. This distinction has significant implications for their potential in vivo effects, with ago-PAMs carrying a higher risk of over-activating the M1 receptor.[1][2][3]
| Compound | Type | PAM EC50 (nM) | % ACh Max Response | Agonist Activity (EC50) | Key Features |
| This compound | Ago-PAM | Data not available | Data not available | Data not available | Early-generation M1 PAM. |
| VU0453595 | Pure PAM | 2140 | ~85% | No significant agonist activity | Lacks intrinsic agonist activity, suggesting a lower risk of over-activating the M1 receptor.[1] |
| VU0486846 | Pure PAM | 310 (human M1) | 85% | Weak partial agonist activity (EC50 = 4.5 µM) in high-expression systems | Exhibits robust efficacy in cognitive models without observed cholinergic adverse effects.[3] |
| PF-06764427 | Ago-PAM | Potent | Induces robust response | Yes | Displays robust agonist activity in cell-based assays.[1] |
| MK-7622 | Ago-PAM | Potent | Induces robust response | Yes | Shows significant agonist activity and has been associated with behavioral convulsions in animal models.[1] |
Experimental Protocols
Reproducibility and standardization of experimental conditions are paramount in pharmacological studies. Below is a detailed protocol for a calcium mobilization assay, a cornerstone technique for characterizing M1 PAMs in a recombinant cell line like CHO-M1.
Calcium Mobilization Assay Protocol for M1 PAMs in CHO-M1 Cells
This protocol is synthesized from established methodologies for assessing M1 receptor activation.[1][4]
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor (CHO-M1) in Ham's F-12 medium supplemented with 10% heat-inactivated fetal bovine serum and appropriate selection antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest the cells and plate them into 384-well black-walled, clear-bottom assay plates at a density of 15,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (e.g., this compound, VU0453595) and the reference agonist (acetylcholine) in assay buffer.
-
For PAM mode assessment, prepare a fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, which is the concentration that elicits 20% of the maximal response).
-
For agonist mode assessment, prepare dilutions of the test compounds alone.
4. Fluorescence Reading and Data Analysis:
-
Utilize a fluorescence plate reader (e.g., FLIPR Tetra or similar) capable of kinetic reading and automated liquid handling.
-
Measure the baseline fluorescence for a few seconds.
-
Add the test compounds (for agonist mode) or the test compounds followed by the EC20 ACh challenge (for PAM mode).
-
Record the fluorescence intensity over time (typically 2-3 minutes).
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data are typically normalized to the response of a maximal concentration of acetylcholine.
-
Calculate EC50 (half-maximal effective concentration) and Emax (maximal effect) values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Molecular and Experimental Framework
To better understand the context of this compound's action, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for its characterization.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Inhibitory Profile of VU534: A Comparative Analysis against FAAH and sEH
For Immediate Release
This guide provides a detailed comparison of the inhibitory potency of the small molecule VU534 against two key enzymes in distinct signaling pathways: Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of these targets.
Quantitative Inhibitory Potency
This compound has been identified as a dual inhibitor, exhibiting activity against both FAAH and sEH. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized below.
| Enzyme Target | Inhibitor | IC50 Value |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | 1.2 µM[1][2][3] |
| Soluble Epoxide Hydrolase (sEH) | This compound | 1.2 µM[1][2][3] |
Table 1: Summary of the in vitro inhibitory potency of this compound against human FAAH and sEH.
Notably, this compound is also characterized as a NAPE-PLD activator with a half-maximal effective concentration (EC50) of 0.30 µM[1][2][3].
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound on FAAH and sEH is typically conducted using in vitro enzymatic assays. Below are representative protocols for fluorometric-based inhibition assays for both enzymes.
FAAH Inhibitor Screening Assay Protocol
This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence generation is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency.
-
Reagent Preparation : All reagents, including FAAH enzyme, assay buffer, and a fluorogenic substrate (e.g., AMC-arachidonoyl amide), are brought to the appropriate temperature. The test compound, this compound, is serially diluted to a range of concentrations.
-
Reaction Setup : The FAAH enzyme is pre-incubated with the various concentrations of this compound or a vehicle control in a 96-well plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of the FAAH substrate to all wells.
-
Fluorescence Measurement : The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).
-
Data Analysis : The rate of the enzymatic reaction is calculated from the linear portion of the kinetic curve. The percent inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
sEH Inhibitor Screening Assay Protocol
Similar to the FAAH assay, the sEH inhibition assay utilizes a substrate that becomes fluorescent upon enzymatic action. The inhibition of sEH by a compound like this compound reduces the generation of the fluorescent product.
-
Reagent Preparation : Recombinant human sEH enzyme, assay buffer, and a fluorogenic substrate (e.g., PHOME) are prepared. This compound is prepared in a series of dilutions.
-
Reaction Setup : The sEH enzyme is pre-incubated with the desired concentrations of this compound or a vehicle control in a 96-well plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction : The substrate is added to each well to start the enzymatic reaction.
-
Fluorescence Measurement : The increase in fluorescence is monitored kinetically using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).
-
Data Analysis : The reaction rates are determined, and the percent inhibition for each concentration of this compound is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the roles of FAAH and sEH and the workflow for assessing their inhibition, the following diagrams are provided.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
References
Orthogonal Assays to Confirm VU534's Mechanism of Action as a NAPE-PLD Activator
A Comparative Guide for Researchers
VU534 has been identified as a potent small molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1][2]. This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Confirmation of this compound's mechanism of action requires a multi-faceted approach employing orthogonal assays that independently verify its enzymatic, cellular, and physiological effects. This guide provides a comparative overview of key experimental assays, their underlying principles, and supporting data to validate the activity of this compound and other potential NAPE-PLD modulators.
Direct Enzymatic Activity Assays
The initial and most direct method to confirm this compound's mechanism of action is to measure its effect on NAPE-PLD enzymatic activity. This can be achieved using both recombinant enzyme and cellular lysates.
Comparison of NAPE-PLD Activity Assays
| Assay Type | Principle | Substrate | Detection Method | Pros | Cons | Reference |
| Fluorogenic Assay | Enzymatic cleavage of a fluorogenic NAPE analog releases a fluorescent product. | PED-A1 or flame-NAPE | Fluorescence intensity | High-throughput, real-time measurements | Potential for substrate-specific artifacts; PED-A1 can be cleaved by other lipases. | [3][4][5] |
| Radiometric Assay | NAPE-PLD cleaves a radiolabeled NAPE substrate, and the radiolabeled NAE product is separated and quantified. | Radiolabeled NAPE | Scintillation counting after thin-layer chromatography (TLC) | High sensitivity and specificity | Requires handling of radioactive materials, lower throughput. | [6][7][8] |
| LC-MS/MS-based Assay | Measures the formation of NAE products from unlabeled NAPE substrates. | Natural or synthetic NAPE | Mass spectrometry | High specificity, can measure multiple NAEs simultaneously | Lower throughput, requires specialized equipment. | [3][9] |
Experimental Protocol: Fluorogenic NAPE-PLD Activity Assay
This protocol is adapted from studies using the fluorogenic substrate flame-NAPE, which offers higher selectivity for NAPE-PLD compared to other substrates like PED-A1[4].
-
Reagents and Materials:
-
Recombinant human or mouse NAPE-PLD
-
Flame-NAPE substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, pH 7.4)
-
This compound and control compounds (e.g., inactive analog VU233, NAPE-PLD inhibitor LEI-401)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add 10 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of recombinant NAPE-PLD solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of flame-NAPE substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rate against the compound concentration to determine the EC₅₀.
-
Quantification of NAPE-PLD Substrates and Products
A critical orthogonal approach is to measure the impact of this compound on the levels of NAPE-PLD substrates (NAPEs) and their corresponding products (NAEs) in a cellular context. This directly assesses the downstream biochemical consequences of enzyme activation.
Comparison of Lipidomics Analysis Methods
| Technique | Principle | Analytes Measured | Pros | Cons | Reference |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection and quantification of specific lipid species. | Multiple NAPE and NAE species | High sensitivity and specificity, allows for profiling of a wide range of lipids. | Requires sophisticated instrumentation and expertise in data analysis. | [9][10][11][12][13] |
Experimental Protocol: LC-MS/MS Analysis of NAPEs and NAEs
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., RAW264.7 macrophages) to near confluency.
-
Treat cells with this compound, a vehicle control, and a negative control compound for a specified time (e.g., 1-6 hours).
-
-
Lipid Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a mixture of methanol, water, and methyl tert-butyl ether (MTBE) to the cells for lipid extraction.
-
Include internal standards (deuterated NAEs) for accurate quantification.
-
Collect the organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable chromatographic column (e.g., C18) to separate the different lipid species.
-
Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target NAPEs and NAEs based on their precursor and product ion masses.
-
Normalize the results to the internal standards and total protein concentration.
-
Cellular Functional Assays: Efferocytosis
A key physiological role of NAPE-PLD-derived NAEs is the modulation of cellular processes such as efferocytosis (the clearance of apoptotic cells by phagocytes). Assessing the effect of this compound on this process provides a functional readout of its mechanism of action.
Comparison of Efferocytosis Assays
| Assay Type | Principle | Measurement | Pros | Cons | Reference |
| Flow Cytometry | Fluorescently labeled apoptotic cells are co-cultured with phagocytes. The uptake of apoptotic cells by phagocytes is quantified by flow cytometry. | Percentage of phagocytes containing fluorescently labeled apoptotic cells. | High-throughput, quantitative, can distinguish between bound and internalized cells. | Can be complex to set up and requires a flow cytometer. | [14] |
| Fluorescence Microscopy | Similar to the flow cytometry assay, but the uptake is visualized and quantified using a fluorescence microscope. | Number of apoptotic cells per phagocyte or percentage of phagocytic cells. | Provides visual confirmation of phagocytosis. | Lower throughput, quantification can be subjective. | [15] |
Experimental Protocol: Flow Cytometry-based Efferocytosis Assay
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in a suitable cell line (e.g., Jurkat T cells) by treatment with an apoptosis-inducing agent (e.g., staurosporine or UV irradiation).
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red).
-
-
Efferocytosis Assay:
-
Culture macrophages (e.g., bone marrow-derived macrophages) in the presence of this compound, a vehicle control, or a negative control for a specified pre-incubation time.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for a defined period (e.g., 1-2 hours) to allow for efferocytosis.
-
Gently wash the cells to remove non-ingested apoptotic cells.
-
Harvest the macrophages and analyze them by flow cytometry.
-
Quantify the percentage of macrophages that are positive for the fluorescent label, indicating the uptake of apoptotic cells.
-
In Vivo Behavioral Assays
To confirm the physiological relevance of this compound's mechanism of action, in vivo studies are essential. Based on the known roles of NAEs in the central nervous system, behavioral assays related to anxiety, stress, and feeding can be employed.
Comparison of Behavioral Assays
| Assay | Principle | Measured Parameters | Relevance to NAPE-PLD | Reference |
| Open Field Test | Assesses exploratory behavior and anxiety in a novel environment. | Time spent in the center versus the periphery, total distance traveled. | NAPE-PLD knockout mice show increased anxiety-like behavior. | [16][17] |
| Elevated Plus Maze | Measures anxiety-like behavior based on the conflict between the innate fear of open/elevated spaces and the drive to explore. | Time spent in the open versus closed arms. | NAE signaling is known to modulate anxiety. | [16] |
| Forced Swim Test | Assesses behavioral despair, a measure of depression-like behavior. | Immobility time. | NAEs have been implicated in mood regulation. | [18] |
| Operant Conditioning | Evaluates reward-seeking and motivational behavior. | Lever presses for a food reward. | NAPE-PLD in the ventral tegmental area is involved in reward processing. |
Experimental Protocol: Open Field Test
-
Animals and Treatment:
-
Use adult mice (e.g., C57BL/6J).
-
Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection) at a defined time before the test.
-
-
Apparatus:
-
A square arena with walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone.
-
-
Procedure:
-
Place a single mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (e.g., 10-15 minutes).
-
Record the mouse's behavior using an overhead video camera.
-
Use automated tracking software to analyze the recorded video for parameters such as the time spent in the center and periphery, the total distance traveled, and the frequency of rearing.
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A decrease in the time spent in the center of the arena is indicative of increased anxiety-like behavior.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Compound | EC₅₀ (µM) | Eₘₐₓ (fold activation) | Cell Line/Enzyme | Reference |
| Recombinant NAPE-PLD Activity | This compound | 0.30 | >2.0 | Recombinant mouse Nape-pld | [1] |
| Cellular NAPE-PLD Activity | This compound | 1.5 | 1.6 | HepG2 cells | [3] |
| Cellular NAPE-PLD Activity | This compound | 6.6 | 1.6 | RAW264.7 cells | [19] |
| Efferocytosis | This compound | - | Significantly increased | Bone-marrow derived macrophages | [1] |
Table 2: Effect of NAPE-PLD Modulation on NAE Levels in Neuro-2a Cells
| Compound | Anandamide Level (vs. Vehicle) | NAPE-PLD Dependence | Reference |
| LEI-401 (NAPE-PLD inhibitor) | ~50% reduction | Yes (no effect in NAPE-PLD KO cells) | [9][20] |
Visualizations
Caption: NAPE-PLD signaling pathway activated by this compound.
Caption: Experimental workflow for the efferocytosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel method to assess resident alveolar macrophage efferocytosis of apoptotic neutrophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efferocytosis by Macrophages Attenuates Inflammatory Responses Following Ultraviolet B-Induced Apoptosis in Corneal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic deletion of NAPE-PLD induces context-dependent dysregulation of anxiety-like behaviors, stress responsiveness, and HPA-axis functionality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetic deletion of NAPE-PLD induces context-dependent dysregulation of anxiety-like behaviors, stress responsiveness, and HPA-axis functionality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAPE-PLD regulates specific baseline affective behaviors but is dispensable for inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Replicating Published Findings on the Efficacy of NAPE-PLD Activator VU534: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published efficacy of VU534, a first-in-class small molecule activator of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This document summarizes key quantitative data, details experimental protocols for replicating the findings, and visualizes the underlying biological pathways and workflows.
Comparative Efficacy of NAPE-PLD Modulators
The primary findings on this compound's efficacy stem from a study that identified a series of benzothiazole phenylsulfonyl-piperidine carboxamides as NAPE-PLD activators.[1][2] Within this series, this compound and its analogue VU533 emerged as the most potent compounds.[1][2] This guide focuses on the comparative data for these activators, alongside an inactive analogue (VU233) and known NAPE-PLD inhibitors.
NAPE-PLD Activator and Inhibitor Profiles
| Compound | Type | Target | EC50 (μM) | Emax (fold activation) | Notes |
| This compound | Activator | Mouse NAPE-PLD | 0.30[1][2] | >2.0[1][2] | Potent activator. Also activates human NAPE-PLD. |
| VU533 | Activator | Mouse NAPE-PLD | 0.30[1][2] | >2.0[1][2] | A potent activator from the same chemical series as this compound. |
| VU233 | Inactive Analogue | Mouse NAPE-PLD | - | No significant effect | Used as a negative control in efficacy studies.[1] |
| Bithionol | Inhibitor | NAPE-PLD | - | - | A known inhibitor used to confirm NAPE-PLD-dependent effects of this compound.[1] |
| LEI-401 | Inhibitor | NAPE-PLD | - | - | A reversible inhibitor of NAPE-PLD.[1] |
Key Experiments and Protocols
The efficacy of this compound has been primarily demonstrated through two key experimental assays: a direct measure of NAPE-PLD enzymatic activity and a functional cell-based assay assessing efferocytosis.
NAPE-PLD Enzymatic Activity Assay
This assay quantifies the ability of a compound to modulate the enzymatic activity of NAPE-PLD.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant mouse or human NAPE-PLD is used as the enzyme source. A fluorogenic substrate, such as PED-A1, is prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (e.g., this compound, VU533, VU233, inhibitors) are serially diluted and pre-incubated with the recombinant NAPE-PLD for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to the cleavage of the substrate by NAPE-PLD, is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. EC50 and Emax values for activators are determined by fitting the concentration-response data to a suitable pharmacological model. For inhibitors, IC50 values are calculated.
Macrophage Efferocytosis Assay
This cell-based assay evaluates the functional consequence of NAPE-PLD activation by measuring the clearance of apoptotic cells by macrophages.
Experimental Protocol:
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are isolated and cultured.
-
Induction of Apoptosis: A separate cell line (e.g., Jurkat cells) is treated with an apoptosis-inducing agent (e.g., staurosporine) and labeled with a fluorescent dye (e.g., pHrodo Red).
-
Co-culture and Treatment: The fluorescently labeled apoptotic cells are added to the cultured macrophages. The co-culture is then treated with the test compounds (this compound, VU533, or inhibitors) for a specified duration.
-
Quantification of Efferocytosis: The uptake of apoptotic cells by macrophages is quantified. For pHrodo Red-labeled cells, the increase in fluorescence (which occurs in the acidic environment of the phagosome) is measured using live-cell imaging or flow cytometry.
-
Data Analysis: The percentage of macrophages that have engulfed apoptotic cells and the fluorescence intensity are quantified and compared across different treatment groups.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental setups, the following diagrams are provided.
Caption: Signaling pathway of NAPE-PLD activation by this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of VU534: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of VU534, a small molecule activator of N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD). Adherence to these procedures is critical due to the compound's potential hazards.
This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, Oral (Category 4) and poses a significant threat to aquatic life, being categorized as Acute aquatic toxicity (Category 1) and Chronic aquatic toxicity (Category 1).[1] Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste through an approved waste disposal plant.[1]
Key Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. The compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[1]
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are essential in the immediate work area.[1]
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
-
Avoid release to the environment.[1]
Storage: this compound powder should be stored at -20°C, while solutions in solvent should be kept at -80°C.[1] The container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 447.54 g/mol [1][2] |
| Formula | C21H22FN3O3S2[1][2] |
| CAS Number | 923509-20-0[1][2] |
| NAPE-PLD EC50 | 0.3 µM[2] |
| FAAH and sEH IC50 | 1.2 µM[3] |
| Storage (Powder) | -20°C[1] |
| Storage (in Solvent) | -80°C[1] |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is designed to be followed meticulously to prevent harm to personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats, gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
3. On-site Accumulation:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
5. Decontamination of Labware:
-
Non-disposable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect all rinsate as hazardous liquid waste.
-
After triple rinsing, the labware can be washed according to standard laboratory procedures.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an absorbent, liquid-binding material (e.g., diatomite or universal binders).[1]
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol.[1]
-
Report the spill to your laboratory supervisor and EHS office.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages of this compound disposal.
References
Essential Safety and Logistical Information for Handling VU534
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the proper handling, storage, and disposal of VU534. This guidance includes detailed personal protective equipment (PPE) requirements, procedural steps for safe laboratory use, and disposal plans to ensure user safety and environmental protection.
Summary of Quantitative Data
| Parameter | Value | Species | Source |
| EC₅₀ | 0.30 µM | Mouse | [1][2] |
| EC₅₀ | < 1.1 µM (Potency for activating human NAPE-PLD was somewhat less than for mouse) | Human | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.[1]
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols. Use in a well-ventilated area or under a fume hood. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound in a laboratory setting.
Handling
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[1]
-
Avoid Inhalation : Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage
-
Powder Form : Store at -20°C in a tightly sealed container.[1]
-
In Solvent : Store at -80°C.[1]
-
General Conditions : Keep in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant.[1]
-
Spills : In case of a spill, collect the spillage and dispose of it as hazardous waste.[1] Avoid release to the environment as this compound is very toxic to aquatic life with long-lasting effects.[1]
Experimental Protocols
Key Experiment: In Vitro Macrophage Efferocytosis Assay with this compound
This protocol is adapted from methodologies described in the literature where this compound was shown to increase efferocytosis by bone-marrow derived macrophages.[1][2]
Objective: To assess the effect of this compound on the phagocytic clearance of apoptotic cells (efferocytosis) by macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Apoptotic cells (e.g., thymocytes treated with dexamethasone)
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Fluorescent dyes for labeling apoptotic cells (e.g., CFSE) and macrophages (e.g., F4/80 antibody conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Preparation of Macrophages:
-
Isolate bone marrow cells from mice and differentiate them into macrophages using macrophage colony-stimulating factor (M-CSF) for 7 days.
-
Plate the BMDMs in a multi-well plate and culture overnight before the assay.
-
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in a suitable cell line (e.g., thymocytes) by treating with an appropriate stimulus (e.g., dexamethasone).
-
Label the apoptotic cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Pre-treat the macrophages with the this compound dilutions or vehicle control for a specified period (e.g., 1 hour) before adding the apoptotic cells.
-
-
Efferocytosis Assay:
-
Add the fluorescently labeled apoptotic cells to the macrophage cultures at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Incubate for a specific time (e.g., 90 minutes) to allow for phagocytosis.
-
After incubation, wash the cells to remove non-engulfed apoptotic cells.
-
-
Quantification by Flow Cytometry:
-
Detach the macrophages from the plate.
-
Stain the macrophages with a fluorescently labeled antibody specific for a macrophage marker (e.g., F4/80).
-
Analyze the cells using a flow cytometer to quantify the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells (double-positive cells).
-
Visualizations
Caption: Signaling pathway of NAPE-PLD activation by this compound leading to enhanced efferocytosis.
Caption: Experimental workflow for the in vitro macrophage efferocytosis assay with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
